Technical Documentation Center

D-tyrosinyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-tyrosinyl

Core Science & Biosynthesis

Foundational

The Structural Basis of D-Tyrosinyl Recognition by DTD1 and DTD2 Enzymes: A Tale of Two Chiral Guardians

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The stringent enforcement of L-amino acid homochirality in protein synthesis is a fundamental pillar of life. The misin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent enforcement of L-amino acid homochirality in protein synthesis is a fundamental pillar of life. The misincorporation of D-amino acids, which can arise from cellular metabolism or environmental sources, is toxic and can lead to catastrophic protein misfolding and aggregation. To counteract this threat, nature has evolved a sophisticated quality control system, central to which are the D-aminoacyl-tRNA deacylases (DTDs). These enzymes act as chiral proofreaders, removing D-amino acids erroneously attached to tRNAs before they can enter the ribosome. This guide provides an in-depth technical exploration of the structural mechanisms underpinning substrate recognition by two key members of this family, DTD1 and DTD2. We dissect how subtle yet critical differences in their active site architecture dictate their distinct substrate specificities and modes of action, offering insights for researchers in translational fidelity and professionals in drug development seeking to exploit these essential cellular guardians.

Introduction: The Imperative of Homochirality in Translation

The cellular machinery for protein synthesis, from aminoacyl-tRNA synthetases (aaRS) to the ribosome, is exquisitely tuned for L-amino acids. However, aaRSs are not infallible and can mistakenly charge tRNAs with D-amino acids, such as D-tyrosine.[1][2][3] This generates D-aminoacyl-tRNAs (D-aa-tRNAs), toxic molecules that can disrupt translation.[1] The cell's primary defense against this chiral confusion is the DTD enzyme family, which hydrolyzes the ester bond between the D-amino acid and the tRNA, effectively recycling the tRNA and preventing the D-amino acid's entry into the proteome.[1][4][5] In humans and other organisms, two prominent DTD enzymes, DTD1 and DTD2, perform this vital function, yet they do so with fascinating structural and mechanistic divergence.[4][6] Understanding the precise structural basis of their function is paramount for both fundamental biology and therapeutic intervention.

DTD1: The Archetype of Strict Chiral Proofreading

DTD1 is the canonical, ubiquitously expressed enzyme responsible for clearing the bulk of D-aa-tRNAs from the cell.[7][8][9] Its mechanism is a masterclass in stereospecificity, built upon a unique active site architecture that operates on a principle of L-chiral rejection.

Structural Architecture and the Dimeric Active Site

The foundational crystal structures of DTD1, initially from E. coli, revealed an α/β protein that functions as a homodimer.[4][6] The catalytic core of the enzyme is not formed within a single subunit, but rather at the dimer interface. This "cross-subunit" active site is a hallmark of DTD1 and is constructed from two highly conserved motifs contributed by each monomer:

  • The "SQFT" Motif: Provided by one monomer, this motif contains key residues for catalysis.[4][6]

  • The "nNXG(V/F)T" Motif: Contributed by the second monomer, this motif helps shape the binding pocket.[4][6]

The Gly-cisPro Gatekeeper: Mechanism of D-Tyrosinyl Recognition

The genius of DTD1's chiral selectivity lies in an invariant Gly-cisPro dipeptide motif. This motif, inserted from one subunit into the active site of the partner subunit, creates a rigid, compact pocket that is a perfect geometric and stereochemical match for the α-carbon backbone of a D-amino acid attached to a tRNA.[7][10]

The mechanism is one of elegant simplicity:

  • D-Amino Acid Accommodation: The pocket precisely accommodates the D-configuration, allowing the D-tyrosinyl-tRNA to bind productively. The enzyme exhibits remarkable side-chain independence; the bulky tyrosyl group, for instance, projects out of the active site and makes no specific contacts beyond the β-carbon.[11] This explains DTD1's ability to act on a wide range of D-aa-tRNAs.[7][10]

  • L-Amino Acid Rejection: The same pocket that welcomes the D-form sterically clashes with the L-configuration. An L-aminoacyl-tRNA simply cannot fit, preventing its hydrolysis and ensuring that the vast pool of correct substrates is left untouched.[7][10]

  • Catalysis: Once the D-Tyr-tRNATyr is bound, hydrolysis proceeds via a general base mechanism. A conserved threonine residue acts as the nucleophile, attacking the ester bond linking D-tyrosine to the terminal adenosine of the tRNA.[4][6]

This "chiral rejection" strategy is a highly efficient solution to the proofreading challenge, as the enzyme does not need to evolve specific recognition features for the diverse side chains of all 20 D-amino acids.

Experimental Workflow: X-Ray Crystallography of a DTD1-Substrate Analog Complex

To decipher this mechanism, co-crystallization of DTD1 with a non-hydrolyzable substrate analog is essential. This workflow provides the atomic-level snapshot needed to visualize the protein-ligand interactions.

Protocol: Structure Determination of P. falciparum DTD1 with D-Tyrosyl-3'-aminoadenosine (D-Tyr3AA)

  • Protein Expression and Purification:

    • Clone the gene for DTD1 into an expression vector (e.g., pET-28a) with a hexahistidine tag.

    • Transform into E. coli BL21(DE3) cells and induce protein expression with IPTG at 18°C overnight. The lower temperature enhances protein solubility and proper folding.

    • Lyse the cells via sonication and clarify the lysate by centrifugation.

    • Purify the soluble protein using Ni-NTA affinity chromatography, followed by size-exclusion chromatography to obtain a pure, monodisperse sample, which is critical for successful crystallization.

  • Crystallization:

    • Concentrate the purified DTD1 to 10-15 mg/mL.

    • Incubate the protein with a 5-fold molar excess of the substrate analog (D-Tyr3AA) for 30 minutes on ice to allow complex formation.

    • Set up crystallization trials using the hanging-drop vapor diffusion method. Mix the protein-ligand complex 1:1 with a reservoir solution (e.g., 0.1 M MES pH 6.5, 12% PEG 8000). The slow evaporation of water from the drop concentrates the protein, driving crystal formation.

  • Data Collection and Processing:

    • Cryo-protect a single crystal by briefly soaking it in a reservoir solution supplemented with 25% glycerol to prevent ice formation at low temperatures.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.

  • Structure Solution and Refinement:

    • Solve the structure by molecular replacement using a previously determined DTD1 structure as a search model.

    • Build the model into the electron density map using Coot and perform iterative rounds of refinement with Phenix or REFMAC5 until convergence of R-work and R-free values.

    • Validate the final model to ensure its stereochemical quality. The resulting structure will reveal the precise orientation of the D-Tyr3AA in the Gly-cisPro pocket.

G cluster_upstream Upstream Processing cluster_crystallography Crystallography cluster_output Output Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Purification (Affinity & SEC) Purification (Affinity & SEC) Cell Lysis->Purification (Affinity & SEC) Complex Formation Complex Formation Purification (Affinity & SEC)->Complex Formation Crystallization (Vapor Diffusion) Crystallization (Vapor Diffusion) Complex Formation->Crystallization (Vapor Diffusion) Data Collection (Synchrotron) Data Collection (Synchrotron) Crystallization (Vapor Diffusion)->Data Collection (Synchrotron) Structure Solution (MR) Structure Solution (MR) Data Collection (Synchrotron)->Structure Solution (MR) Refinement & Validation Refinement & Validation Structure Solution (MR)->Refinement & Validation Atomic Model of DTD1-Substrate Complex Atomic Model of DTD1-Substrate Complex Refinement & Validation->Atomic Model of DTD1-Substrate Complex Substrate Analog Substrate Analog Substrate Analog->Complex Formation

Caption: Workflow for DTD1 structure determination.

DTD2: An Evolutionary Divergence for Broader Proofreading

While DTD1 is found in bacteria and eukaryotes, a second type, DTD2, is present in archaea and land plants.[11][12] It represents an independent evolutionary solution to chiral proofreading, possessing a distinct active site that relaxes its substrate specificity.

Structural Distinctions: The Gly-transPro Switch

Structurally, DTD2 shares the same overall fold as DTD1 but harbors critical differences in its active site. The most significant is the substitution of the "SQFT" motif with a "PQAT" sequence.[4][6] This change has a profound conformational consequence: the crucial Gly-Pro dipeptide, which is in a rigid cis conformation in DTD1, adopts a more flexible trans conformation in DTD2.[13]

This cis-to-trans switch completely remodels the active site pocket. The rigid, compact D-amino acid-specific cavity of DTD1 is replaced by a more open and accommodating site in DTD2.

Relaxed Specificity: Beyond D-Tyrosinyl-tRNA

The altered active site geometry of DTD2 leads to a relaxed chiral specificity. While it efficiently hydrolyzes D-Tyr-tRNATyr, its primary role in some organisms may be to clear other types of mischarged tRNAs.[1][13] For instance, DTD2 has been shown to deacylate L-alanine mischarged onto tRNAThr, a substrate that DTD1 would reject.[13] This broader activity suggests DTD2 plays a more generalized role in translational quality control beyond simple D-amino acid proofreading.[13][14] Its recognition of D-tyrosine is still side-chain independent, but the primary filter is less about enforcing strict chirality and more about recognizing a non-cognate aa-tRNA pairing.

Experimental Protocol: In Vitro Deacylation Assay for Substrate Specificity

To quantify the difference in substrate specificity between DTD1 and DTD2, a kinetic analysis using an in vitro deacylation assay is the gold standard.

Protocol: Comparative Deacylation Kinetics

  • Preparation of Radiolabeled Substrates:

    • Transcribe and fold the desired tRNAs (e.g., tRNATyr, tRNAAla) in vitro.

    • Aminoacylate the tRNAs with their respective aminoacyl-tRNA synthetases in the presence of [³H]-labeled amino acids (e.g., [³H]D-Tyrosine, [³H]L-Tyrosine, [³H]L-Alanine) and ATP. This creates a pool of radiolabeled aa-tRNAs.

    • Purify the charged [³H]aa-tRNAs from unreacted amino acids and enzymes, for example, by phenol-chloroform extraction and ethanol precipitation.

  • Deacylation Reaction:

    • Set up a time-course experiment. At time zero, add a catalytic amount of purified DTD1 or DTD2 enzyme to a solution containing a known concentration of the [³H]aa-tRNA substrate in an appropriate reaction buffer.

    • Incubate the reaction at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the reaction and immediately quench them by adding a strong acid (e.g., trichloroacetic acid, TCA).

  • Quantification of Remaining Substrate:

    • The acid quench precipitates the charged [³H]aa-tRNA while the hydrolyzed [³H]amino acid remains soluble.

    • Filter the quenched reaction through a glass microfiber filter. The filter will trap the precipitated [³H]aa-tRNA.

    • Wash the filter to remove any remaining soluble [³H]amino acid.

    • Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]aa-tRNA remaining versus time.

    • Fit the data to a single-exponential decay curve to determine the observed rate constant (kobs) for each enzyme-substrate combination.

    • By varying the substrate concentration, the Michaelis-Menten parameters (kcat and KM) can be determined, allowing for a direct comparison of the catalytic efficiency (kcat/KM) of DTD1 and DTD2 on different substrates.

G cluster_prep Substrate Preparation cluster_reaction Deacylation Assay cluster_analysis Data Analysis In Vitro Transcription In Vitro Transcription tRNA Folding tRNA Folding In Vitro Transcription->tRNA Folding Aminoacylation Aminoacylation tRNA Folding->Aminoacylation Purification Purification Aminoacylation->Purification Time-Course Reaction Time-Course Reaction Purification->Time-Course Reaction [3H] D/L-Amino Acid [3H] D/L-Amino Acid [3H] D/L-Amino Acid->Aminoacylation Acid Quench Acid Quench Time-Course Reaction->Acid Quench DTD Enzyme DTD Enzyme DTD Enzyme->Time-Course Reaction Filtration Filtration Acid Quench->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Plot Data (% vs. time) Plot Data (% vs. time) Scintillation Counting->Plot Data (% vs. time) Kinetic Parameter Calculation Kinetic Parameter Calculation Plot Data (% vs. time)->Kinetic Parameter Calculation G cluster_DTD1 DTD1 Pathway cluster_DTD2 DTD2 Pathway D_aa_tRNA1 D-Tyr-tRNA Gly_cisPro Gly-cisPro Pocket D_aa_tRNA1->Gly_cisPro Binds L_aa_tRNA1 L-Tyr-tRNA L_aa_tRNA1->Gly_cisPro Clashes Hydrolysis1 Hydrolysis Gly_cisPro->Hydrolysis1 Rejection1 Steric Rejection Gly_cisPro->Rejection1 D_aa_tRNA2 D-Tyr-tRNA Gly_transPro Gly-transPro Pocket D_aa_tRNA2->Gly_transPro Binds L_aa_tRNA2 Mischarged L-Ala-tRNAThr L_aa_tRNA2->Gly_transPro Binds Hydrolysis2 Hydrolysis Gly_transPro->Hydrolysis2

Caption: Distinct recognition pathways of DTD1 and DTD2.

Implications for Drug Development

The essentiality of DTD enzymes, particularly in pathogenic bacteria, makes them attractive targets for novel antibiotics. The high-resolution structural data provides a clear roadmap for structure-based drug design.

  • Targeting Pathogen DTD1: The unique, rigid Gly-cisPro pocket of bacterial DTD1 is an ideal target for small-molecule inhibitors. A drug designed to bind this pocket would be highly specific and could cripple the pathogen's ability to cope with D-amino acid stress, leading to cell death. Given the structural conservation, developing broad-spectrum inhibitors against bacterial DTD1 is a viable strategy.

  • Selectivity is Key: A major challenge is designing inhibitors that are selective for the pathogen's DTD1 over the human ortholog. While the overall fold is conserved, subtle differences in the active site entrance or nearby allosteric sites could be exploited to achieve the necessary therapeutic window.

  • Targeting DTD2: While less explored as a drug target, DTD2's role in plants could be relevant for developing novel herbicides. Furthermore, understanding the function of human DTD2 and its potential association with diseases could open new therapeutic avenues. [14]

Conclusion

DTD1 and DTD2 exemplify the elegant and diverse solutions that evolution has crafted to solve a fundamental biochemical problem: the maintenance of homochirality. DTD1 acts as a highly specialized and strict gatekeeper, using a rigid Gly-cisPro lock to specifically exclude L-chiral substrates. In contrast, DTD2 employs a more flexible Gly-transPro-based mechanism, broadening its surveillance to include other forms of tRNA mischarging. The detailed structural and mechanistic understanding of these enzymes not only deepens our appreciation for the fidelity of protein synthesis but also provides a solid foundation for the rational design of novel therapeutics targeting these essential quality control factors. Future work combining structural biology, enzymology, and computational approaches will undoubtedly continue to unlock the full potential of these fascinating molecular machines.

References

  • Gupta, R., & Sharma, A. (2016). Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis. Frontiers in Microbiology, 7, 593. [Link]

  • Routh, S. B., et al. (2017). Role of D-aminoacyl-tRNA deacylase beyond chiral proofreading as a cellular defense against glycine mischarging by AlaRS. eLife, 6, e24001. [Link]

  • Ahmad, M., et al. (2013). Mechanism of chiral proofreading during translation of the genetic code. eLife, 2, e01519. [Link]

  • Scilit. Role of D-aminoacyl-tRNA deacylase beyond chiral proofreading as a cellular defense against glycine mischarging by AlaRS. Scilit. [Link]

  • Kuncha, S. K., & Sankaranarayanan, R. (2022). Chiral proofreading during protein biosynthesis and its evolutionary implications. The FEBS Journal, 289(14), 4055-4071. [Link]

  • eLife. (2013). Mechanism of chiral proofreading during translation of the genetic code. eLife. [Link]

  • UniProt. DTD2 - D-aminoacyl-tRNA deacylase 2 - Gallus gallus (Chicken). UniProtKB. [Link]

  • UniProt. DTD1 - D-aminoacyl-tRNA deacylase 1 - Homo sapiens (Human). UniProtKB. [Link]

  • ResearchGate. Enantioselectivity mechanism of DTD. ResearchGate. [Link]

  • UniProt. DTD1 - D-aminoacyl-tRNA deacylase - Homo sapiens (Human). UniProtKB. [Link]

  • GeneCards. DTD2 Gene - D-Aminoacyl-TRNA Deacylase 2. GeneCards. [Link]

  • Kobayashi, T., et al. (2003). Structural basis for recognition of cognate tRNA by tyrosyl-tRNA synthetase from three kingdoms. Nucleic Acids Research, 31(23), 6864-6872. [Link]

  • ResearchGate. ATD has similar active site features as compared to DTD's. ResearchGate. [Link]

  • UniProt. DTD2 - D-aminoacyl-tRNA deacylase 2 - Homo sapiens (Human). UniProtKB. [Link]

  • Gupta, R., & Sharma, A. (2016). Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis. Frontiers in Microbiology. [Link]

  • The Human Protein Atlas. Tissue expression of DTD2. The Human Protein Atlas. [Link]

  • UniProt. dtd - D-aminoacyl-tRNA deacylase - Streptococcus agalactiae serotype Ia. UniProtKB. [Link]

  • Kobayashi, T., et al. (2003). Structural basis for recognition of cognate tRNA by tyrosyl-tRNA synthetase from three kingdoms. Nucleic Acids Research, 31(23), 6864–6872. [Link]

  • NCBI. DTD1 D-aminoacyl-tRNA deacylase 1 [Homo sapiens (human)]. Gene - NCBI. [Link]

  • Wydau, S., et al. (2009). Widespread Distribution of Cell Defense against d-Aminoacyl-tRNAs. Journal of Biological Chemistry, 284(21), 14096-14104. [Link]

  • Kuchar, M., et al. (2024). Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function. International Journal of Molecular Sciences, 25(2), 922. [Link]

  • PubMed. Recent advances in the development of DprE1 inhibitors using AI/CADD approaches. PubMed. [Link]

  • Semantic Scholar. Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential. Semantic Scholar. [Link]

  • PNAS. Prediction and experimental validation of enzyme substrate specificity in protein structures. PNAS. [Link]

  • First, E. A., & Fersht, A. R. (1995). Activation of d-Tyrosine by Bacillus stearothermophilus Tyrosyl-tRNA Synthetase. Biochemistry, 34(15), 5030-5043. [Link]

  • RCSB PDB. 1TYD: STRUCTURE OF TYROSYL-TRNA SYNTHETASE REFINED AT 2.3 ANGSTROMS RESOLUTION. RCSB PDB. [Link]

  • PubMed. Recent advances in the development of deubiquitinases inhibitors as antitumor agents. PubMed. [Link]

  • Kuratani, M., et al. (2012). Structural basis for the substrate recognition and catalysis of peptidyl-tRNA hydrolase. Nucleic Acids Research, 40(20), 10521-10531. [Link]

  • PNAS. Prediction and experimental validation of enzyme substrate specificity in protein structures. PNAS. [Link]

  • PubMed Central. High-resolution crystal structures of the D1 and D2 domains of protein tyrosine phosphatase epsilon for structure-based drug design. PubMed Central. [Link]

  • PubMed. DprE1 inhibitors: An insight into the recent developments and synthetic approaches. PubMed. [Link]

  • Research Collection. Novel Methods to Engineer the Substrate Specificity of Proteases. Research Collection. [Link]

  • PubMed. Therapeutic Opportunities and Challenges for Lipogenesis Inhibitor Development. PubMed. [Link]

  • Chemical Science. A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine. Chemical Science. [Link]

  • AARS Online. Tyrosyl-tRNA Synthetase - TyrRS. AARS Online. [Link]

  • NIH. Activation of d-Tyrosine by Bacillus stearothermophilus Tyrosyl-tRNA Synthetase: 2. COOPERATIVE BINDING OF ATP IS LIMITED TO THE INITIAL TURNOVER OF THE ENZYME. PMC - NIH. [Link]

  • MDPI. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. MDPI. [Link]

  • Juniper Publishers. Developing High Sensitivity/Specificity Detection Systems for Studying Protein Interactions. Juniper Publishers. [Link]

  • Soutourina, O., et al. (2004). Formation of D-tyrosyl-tRNATyr accounts for the toxicity of D-tyrosine toward Escherichia coli. Journal of Biological Chemistry, 279(41), 42560-42565. [Link]

Sources

Exploratory

Technical Guide: The Role of D-Tyrosinyl Accumulation in Neuronal Cytotoxicity

Executive Summary While L-tyrosine is a canonical precursor for catecholamines and a critical regulator of signal transduction, its stereoisomer, D-tyrosine , presents a unique and often overlooked cytotoxic threat to ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While L-tyrosine is a canonical precursor for catecholamines and a critical regulator of signal transduction, its stereoisomer, D-tyrosine , presents a unique and often overlooked cytotoxic threat to neuronal stability. This guide delineates the molecular pathology of D-tyrosinyl accumulation , specifically focusing on its "rogue" incorporation into the C-terminus of


-tubulin.

Unlike the reversible tyrosination/detyrosination cycle driven by L-tyrosine, the incorporation of D-tyrosine creates a "Tubulin Trap." This guide details the mechanistic blockade of cytosolic carboxypeptidases (CCPs), the resulting paralysis of microtubule dynamics, and the downstream failure of axonal transport. We provide validated protocols for detection (Chiral LC-MS/MS) and functional assays to support drug development programs targeting D-amino acid clearance or Tubulin Tyrosine Ligase (TTL) modulation.

The Molecular Mechanism: The "Tubulin Trap"

The primary driver of D-tyrosinyl toxicity in neurons is not metabolic interference, but a post-translational catastrophe within the cytoskeleton. Neurons rely on the dynamic instability of microtubules (MTs) for axonal transport. This dynamics is regulated by the Tubulin Code , specifically the cyclic removal and re-addition of tyrosine at the C-terminus of


-tubulin.
The Canonical Cycle (L-Tyrosine)
  • Detyrosination: Cytosolic Carboxypeptidases (CCPs) remove the C-terminal L-tyrosine from

    
    -tubulin, exposing a glutamate residue (Glu-tubulin).[1][2]
    
  • Retyrosination: Tubulin Tyrosine Ligase (TTL) re-adds L-tyrosine to the Glu-tubulin, restoring it to Tyr-tubulin.[2][3]

  • Function: This cycle regulates the binding of motor proteins (Kinesin-1, Dynein) and MT severing enzymes (Spastin).

The Pathological D-Tyrosinyl Blockade

When intracellular D-tyrosine levels rise (due to metabolic defects, D-amino acid oxidase failure, or exogenous intake), TTL accepts D-tyrosine as a substrate.

  • The Entry: TTL ligates D-tyrosine to the C-terminus of Glu-tubulin with kinetics comparable to L-tyrosine.

  • The Trap: The resulting D-tyrosinated tubulin is structurally resistant to cleavage by CCPs. The peptide bond geometry of the D-isomer prevents the induced fit required for CCP hydrolysis.

  • The Consequence: Microtubules become permanently "locked" in a tyrosinated state. This disrupts the recruitment of CAP-Gly domain proteins and impairs the retrograde transport of autophagosomes, leading to the accumulation of toxic aggregates (e.g., phosphorylated Tau,

    
    -synuclein).
    
Pathway Visualization

The following diagram illustrates the "dead-end" pathway created by D-tyrosine incorporation.

TubulinCycle GluTub Glu-Tubulin (Detyrosinated) LTyrTub L-Tyr-Tubulin (Physiological) GluTub->LTyrTub TTL + ATP DTyrTub D-Tyr-Tubulin (Pathological Block) GluTub->DTyrTub TTL + ATP (Mis-incorporation) LTyrTub->GluTub CCPs DTyrTub->GluTub Resistant to Hydrolysis TTL TTL Enzyme CCP CCP Enzymes LTyr L-Tyrosine LTyr->GluTub DTyr D-Tyrosine DTyr->GluTub

Figure 1: The Tubulin Tyrosination Cycle showing the irreversible incorporation of D-Tyrosine (Red Path) vs. the reversible L-Tyrosine cycle (Green Path).

Analytical Methods for Detection

Distinguishing D-tyrosinyl residues from their L-counterparts requires chiral separation. Standard proteomics (LC-MS) often fails to differentiate stereoisomers unless specific derivatization or chiral columns are employed.

Protocol: Isolation of C-Terminal Tubulin Residues

Objective: Isolate the C-terminal amino acid from neuronal


-tubulin for chiral analysis.
  • Lysis & Clarification:

    • Lyse neuronal cultures in MES-based buffer (100 mM MES, pH 6.8, 1 mM EGTA, 1 mM MgCl2) containing protease inhibitors.

    • Centrifuge at 100,000 x g for 30 min to isolate cytosolic tubulin (supernatant) vs. polymerized microtubules (pellet).

  • Tubulin Purification (TOG Column):

    • Pass supernatant over a TOG-domain affinity column (selectively binds tubulin).

    • Elute with high salt (0.5 M NaCl).

  • C-Terminal Cleavage:

    • Treat purified tubulin with Carboxypeptidase A (CPA) . Note: CPA can cleave L-Tyr but is very slow on D-Tyr. For total hydrolysis, use acid hydrolysis (6N HCl, 110°C, 24h).

    • Crucial Step: To specifically measure incorporated D-Tyr, use a broad-spectrum protease (Pronase) followed by isolation of free amino acids.

Protocol: Chiral LC-MS/MS Quantification

Objective: Quantify the ratio of D-Tyr to L-Tyr.

  • Derivatization: React hydrolysate with Marfey’s Reagent (FDAA). This converts enantiomers (D/L) into diastereomers, which are separable on reverse-phase C18 columns.

  • LC Parameters:

    • Column: C18 Rapid Resolution (2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 min.

  • MS Detection: Monitor transitions for FDAA-Tyr (m/z 434 -> 388).

  • Validation: The D-Tyr derivative will elute after the L-Tyr derivative (typically

    
    RT ~ 2-3 min).
    

Experimental Models & Functional Toxicity

To validate D-tyrosinyl toxicity in drug development, researchers must demonstrate that toxicity is dependent on TTL activity and results in cytoskeletal defects.

Cell Culture Model: The "D-Tyr Challenge"

System: Primary Cortical Neurons (DIV 7-14).

GroupTreatmentExpected OutcomeMechanism
Control VehicleNormal neurite outgrowthBalanced Cycle
L-Tyr Excess 1 mM L-TyrMinimal toxicityCCPs maintain homeostasis
D-Tyr Toxic 1 mM D-TyrNeurite retraction, Growth Cone collapse Tubulin Trap (Irreversible)
Rescue D-Tyr + TTL siRNA Reduced toxicityPrevents D-Tyr incorporation
Exacerbation D-Tyr + CCP Inhibitor Severe toxicitySynergistic blockade
Workflow: Measuring Axonal Transport Defects

D-tyrosination disrupts the binding of Kinesin-1. This protocol measures the velocity of mitochondrial transport.

  • Transfection: Transfect neurons with Mito-RFP (mitochondrial marker).

  • Treatment: Expose to D-Tyr (0.5 - 2 mM) for 24h.

  • Live Imaging: Time-lapse microscopy (1 frame/sec for 5 min) in proximal axons.

  • Kymograph Analysis: Generate kymographs to measure anterograde vs. retrograde velocity.

    • Result: D-Tyr treatment significantly reduces anterograde velocity (Kinesin-dependent) due to loss of detyrosinated tracks.

Visualizing the Experimental Logic

ExpWorkflow Start Neuronal Culture (DIV 7) Treat Treatment: D-Tyrosine (1mM) Start->Treat Branch1 Assay A: Structural Integrity Treat->Branch1 Branch2 Assay B: Transport Dynamics Treat->Branch2 Method1 Immunofluorescence: Tyr-Tub vs Glu-Tub Branch1->Method1 Method2 Live Imaging: Mito-RFP Tracking Branch2->Method2 Result1 Outcome: High Tyr/Glu Ratio (Lock-in) Method1->Result1 Result2 Outcome: Reduced Kinesin Velocity Method2->Result2

Figure 2: Experimental workflow for validating D-tyrosinyl toxicity via structural and functional assays.

Therapeutic Implications

Understanding the D-tyrosinyl pathway opens specific avenues for drug development, particularly for neurodegenerative diseases where tubulin homeostasis is already fragile (e.g., Alzheimer's, Parkinson's).

  • DAO Enhancement: D-amino acid oxidase (DAO) is the primary scavenger of D-Tyr. Agonists or gene therapies enhancing DAO activity in the brain could prevent the accumulation of the toxic substrate.

  • TTL Modulation: While complete TTL inhibition is toxic, partial modulation could reduce the rate of D-Tyr incorporation during periods of metabolic stress.

  • tRNA Synthetase Proofreading: Enhancing the proofreading capability of Tyrosyl-tRNA synthetase (TyrRS) to reject D-Tyr prevents the secondary toxicity mechanism (D-Tyr-tRNA mischarging), although the tubulin mechanism remains the dominant cytoskeletal threat.

References

  • Prota, A. E., et al. (2013). Structural basis of tubulin tyrosination by tubulin tyrosine ligase.[1] Science. Available at: [Link]

  • Szyk, A., et al. (2011). Tubulin tyrosine ligase structure reveals adaptation of an ancient fold to bind and modify tubulin. Nature Structural & Molecular Biology. Available at: [Link]

  • Peris, L., et al. (2009). Tubulin tyrosination is a major factor affecting the recruitment of CAP-Gly proteins at microtubule plus ends. Journal of Cell Biology. Available at: [Link]

  • Murofushi, H. (1980). Purification and characterization of tubulin-tyrosine ligase from porcine brain. Journal of Biochemistry. Available at: [Link]

  • Soutourina, J., et al. (2004). Formation of D-tyrosyl-tRNATyr accounts for the toxicity of D-tyrosine toward Escherichia coli. Journal of Biological Chemistry. Available at: [Link]

Sources

Foundational

Structural Basis of Chiral Discrimination: A Technical Guide to D-Tyrosinyl Binding Pocket Analysis

Executive Summary This technical guide details the structural analysis of D-tyrosinyl binding pockets, focusing on the mechanisms of chiral discrimination in proteins such as D-tyrosyl-tRNA deacylase (DTD) .[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural analysis of D-tyrosinyl binding pockets, focusing on the mechanisms of chiral discrimination in proteins such as D-tyrosyl-tRNA deacylase (DTD) .[1][2] Unlike L-amino acid recognition, which relies on side-chain specificity, D-tyrosinyl recognition often necessitates a "chiral checkpoint" mechanism involving backbone geometry and cross-subunit active sites. This guide provides actionable protocols for crystallographic analysis, from ligand design to density map validation.

Part 1: The Architecture of Discrimination

The Chiral Checkpoint Mechanism

The primary challenge in analyzing D-tyrosinyl binding is understanding how a protein rejects the abundant L-isomer while capturing the rare D-isomer. In DTD systems, this is achieved not through side-chain specific pockets, but through steric exclusion based on backbone chirality .

  • The Cross-Subunit Active Site: In Plasmodium falciparum DTD (PfDTD), the active site is formed at the dimer interface. The key determinant is a Gly-cisPro motif (Gly149-Pro150 in P. falciparum) from one monomer that projects into the active site of the other.

  • The "Flip" Mechanism: The carbonyl oxygen of the D-tyrosinyl moiety forms a hydrogen bond with the backbone amide of the Gly-cisPro motif. This forces the side chain of the D-amino acid to project outward into solvent, accommodating various D-amino acids (broad specificity).

  • L-Tyr Rejection: If an L-tyrosinyl moiety attempts to bind, the side chain is forced inward, clashing sterically with the Gly-cisPro motif. This "steric gate" ensures absolute stereospecificity.

Key Structural Determinants (Case Study: PDB 4NBJ)

Analysis of the DTD complex with D-tyrosyl-3'-aminoadenosine (D-Tyr3AA) reveals the atomic coordinates of this interaction:

ComponentResidue/AtomInteraction TypeFunction
Oxyanion Hole Backbone NH of Gly-cisProHydrogen BondStabilizes the transition state.
Nucleophile Water / HydroxylAttack on CarbonylHydrolysis of the ester bond.
Adenine Anchor A76 of tRNAStacking/H-bondOrients the substrate into the pocket.
Chiral Selector Gly-cisPro (Cross-subunit)Steric HindranceRejects L-isomers via side-chain clash.

Part 2: Experimental Workflow

Ligand Strategy: The Stability Challenge

Native D-tyrosyl-tRNA is highly unstable due to the lability of the ester bond and the catalytic activity of the enzyme. To capture the "D-tyrosinyl" state, you must use non-hydrolyzable analogs.

Recommended Analog: D-tyrosyl-3'-aminoadenosine (D-Tyr3AA) .[3]

  • Why: The ester oxygen is replaced by an amide nitrogen (NH), preventing hydrolysis while maintaining the structural geometry required for binding analysis.

Crystallization Protocol: Co-crystallization vs. Soaking

Due to the typically lower affinity of D-isomers compared to evolved L-binders, high ligand occupancy is difficult to achieve via soaking alone.

Protocol: Co-crystallization with D-Tyr3AA

  • Protein Prep: Concentrate DTD to 10–15 mg/mL in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Ligand Incubation: Add D-Tyr3AA to the protein solution at a 1:5 molar ratio (Protein:Ligand). Incubate on ice for 30 minutes. Note: High excess is required to drive equilibrium.

  • Screening: Use vapor diffusion (hanging drop).[4]

    • Precipitant:[5] 20-25% PEG 3350, 0.2 M Li2SO4, 0.1 M Bis-Tris (pH 5.5–6.5).

  • Cryoprotection: Transfer crystals to mother liquor containing 20% glycerol + 2 mM ligand. Flash cool in liquid nitrogen.

Visualization: Crystallographic Pipeline

The following diagram illustrates the critical decision points in the structural determination pipeline.

G Start Purified DTD Protein LigandChoice Ligand Selection: D-Tyr-tRNA (Unstable) vs D-Tyr3AA (Stable Analog) Start->LigandChoice Method Crystallization Method LigandChoice->Method Soak Soaking (Low Occupancy Risk) Method->Soak Native Crystals CoCryst Co-crystallization (1:5 Molar Ratio) Method->CoCryst De novo Diffraction X-ray Diffraction (>2.5 Å Resolution) Soak->Diffraction CoCryst->Diffraction Refinement Refinement & Validation (Chiral Restraints) Diffraction->Refinement

Caption: Decision matrix for crystallizing labile D-amino acid complexes. Co-crystallization with amide analogs is preferred.

Part 3: Data Analysis & Validation

Handling Chiral Ambiguity

Standard refinement dictionaries often default to L-amino acids. You must explicitly generate and verify the CIF (Crystallographic Information File) for the D-ligand.

  • Step 1: Dictionary Generation. Use tools like eLBOW (PHENIX) or AceDRG (CCP4) to generate coordinates for D-Tyr3AA. Ensure the chiral center at the C

    
     is explicitly defined as D-configuration.
    
  • Step 2: Polder Maps. Because the ligand may have partial occupancy, standard 2Fo-Fc maps might be ambiguous. Calculate Polder maps (omit maps that exclude bulk solvent from the ligand region) to confirm the density of the D-tyrosinyl side chain.

The "Chiral Proofreading" Pathway

Understanding the biological context is crucial for interpreting the structure. The diagram below details the mechanism you are visualizing.

Mechanism Input D-Tyr-tRNA (Mischarged) Bind Binding to DTD Active Site Input->Bind Check Chiral Checkpoint (Gly-cisPro Motif) Bind->Check Flip Side Chain Flip (Out to Solvent) Check->Flip D-Isomer Clash Steric Clash (L-Tyr Rejection) Check->Clash L-Isomer Hydrolysis Ester Bond Hydrolysis Flip->Hydrolysis Output Free tRNA + D-Tyrosine Hydrolysis->Output

Caption: The DTD Chiral Proofreading Mechanism. The Gly-cisPro motif acts as the gatekeeper.[5]

Part 4: Case Studies & Applications

Case Study: Plasmodium falciparum DTD (PDB: 4NBJ)

This structure is the gold standard for D-tyrosinyl analysis.

  • Observation: The D-Tyr3AA ligand binds with the tyrosine side chain pointing away from the protein core.[3]

  • Implication: This explains why DTD can deacylate not just D-Tyr, but also D-Phe, D-Trp, and D-Asp. The pocket is "promiscuous" for the side chain but "strict" for the backbone chirality.

Drug Design Implications

Targeting DTD in pathogens (like Plasmodium) requires inhibitors that mimic the D-amino acid transition state but cannot be hydrolyzed.

  • Strategy: Design non-hydrolyzable D-amino acid analogs that bind the cross-subunit interface but extend into the solvent, potentially linking to other inhibitors to increase affinity.

References

  • Ahmad, S., Routh, S. B., Kamarthapu, V., & Sankaranarayanan, R. (2013). Mechanism of chiral proofreading during translation of the genetic code. eLife, 2, e01519.

    • Significance: Describes the PDB 4NBJ and the Gly-cisPro mechanism.
  • Bhatt, T. K., Yogavel, M., Wydau, S., Berwal, R., & Sharma, A. (2010). Ligand-bound structures provide atomic snapshots for the catalytic mechanism of D-amino acid deacylase. Journal of Biological Chemistry, 285(8), 5917-5930.

    • Significance: Describes PDB 3KO4 and 3KOB, detailing the sub-sites for D-amino acid recognition.
  • Kotaka, M. (2019). Structural basis of the chiral discrimination in D-aminoacyl-tRNA deacylase. Journal of Biochemistry. Significance: Review of the structural determinants of DTD specificity.
  • Lim, S. P., & Song, H. (2003). A catalytic mechanism for D-Tyr-tRNATyr deacylase based on the crystal structure of Haemophilus influenzae HI0670. Journal of Biological Chemistry, 278(15), 13496-13502.

    • Significance: Early structural work defining the active site depression.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing D-Tyrosinyl Derivatives

Introduction: The Significance of D-Tyrosine in Peptide and Polypeptide Therapeutics In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a powerful strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Tyrosine in Peptide and Polypeptide Therapeutics

In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, play a pivotal role. The substitution of an L-amino acid with its D-isomer can profoundly impact a peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity. D-tyrosine, in particular, has garnered significant interest due to its unique aromatic and hydroxyl functionalities, which are often critical for biological activity. Its incorporation has been shown to modulate the pharmacological profiles of peptides, leading to improved potency and in vivo half-life.[1][2][3] Furthermore, the addition of D-tyrosine to cosmetic peptides has been demonstrated to confer anti-melanogenic effects, opening new avenues for the development of dual-function cosmeceuticals.[1][2][3][4]

This comprehensive guide provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing D-tyrosinyl derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-tyrosine incorporation in their peptide-based projects. The protocols outlined herein are designed to be robust and reproducible, with a focus on minimizing common side reactions, including racemization, and ensuring the synthesis of high-purity peptides.

Foundational Principles: Strategic Choices in SPPS of D-Tyrosinyl Peptides

The successful synthesis of peptides containing D-tyrosine hinges on a series of strategic decisions, from the choice of the overall protection strategy to the selection of specific reagents for coupling and cleavage.

Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl

The two most prevalent orthogonal protection strategies in SPPS are the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches.[5]

  • Fmoc/tBu Strategy: This is the most widely adopted method due to its use of a base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection.[6] The milder deprotection conditions (typically 20% piperidine in DMF for Fmoc removal) minimize the risk of side reactions and are highly compatible with automated synthesis.[5][6]

  • Boc/Bzl Strategy: This approach relies on the differential acid lability of the Nα-Boc group (removed by moderate acid, e.g., TFA) and the more robust benzyl-based side-chain protecting groups (removed by strong acid, e.g., HF). While historically significant, the harsher cleavage conditions can lead to more side reactions.

For the synthesis of D-tyrosine-containing peptides, the Fmoc/tBu strategy is generally recommended due to its milder conditions, which help to preserve the stereochemical integrity of the D-amino acid.

Side-Chain Protection of D-Tyrosine

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide synthesis.[7] The choice of protecting group is dictated by the overall synthetic strategy.

  • tert-Butyl (tBu): In the Fmoc/tBu strategy, the tert-butyl ether is the preferred protecting group for the tyrosine side chain.[6][8] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid (TFA) during the final cleavage step.[6] Fmoc-D-Tyr(tBu)-OH is the standard building block for this approach.

  • Benzyl (Bzl): In the Boc/Bzl strategy, a benzyl ether is commonly used. Boc-D-Tyr(Bzl)-OH is a standard reagent for this method.[9][10]

Protecting GroupNα-Protection StrategyCleavage ConditionRecommended Derivative
tert-Butyl (tBu) FmocStrong Acid (TFA)Fmoc-D-Tyr(tBu)-OH
Benzyl (Bzl) BocStrong Acid (HF)Boc-D-Tyr(Bzl)-OH[10]

Core Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the manual solid-phase synthesis of a generic peptide containing a D-tyrosine residue using the recommended Fmoc/tBu strategy.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh, with a substitution level of 0.4-0.8 mmol/g.

  • Amino Acids: High-purity Fmoc-D-Tyr(tBu)-OH and other required Fmoc-protected L-amino acids.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, reagent grade.

    • Diisopropylethylamine (DIPEA), peptide synthesis grade.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail (Reagent K): [11][12]

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Resin Swelling and Preparation

Proper swelling of the resin is critical for efficient reagent diffusion and successful synthesis.

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

This iterative step removes the Nα-Fmoc group, exposing the free amine for the next coupling reaction.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution.

  • Agitate for an additional 15-20 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Amino Acid Coupling (Incorporation of Fmoc-D-Tyr(tBu)-OH)

This protocol describes the activation and coupling of the D-tyrosine derivative. The same general procedure applies to other Fmoc-amino acids.

  • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizing the SPPS Cycle

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Tyr(tBu)-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Is peptide complete? No Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is peptide complete? Yes Cycle->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: Iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 4: Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • In a fume hood, add the freshly prepared cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

Protocol 5: Peptide Precipitation and Purification
  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Mitigating Racemization: A Critical Consideration

A primary concern when incorporating any chiral amino acid, including D-tyrosine, is the potential for racemization during the activation and coupling steps.[15][16][17][18] Racemization can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.

Causality of Racemization: Racemization primarily occurs at the carboxy-activated amino acid during coupling.[15][16][17] The formation of an oxazolone intermediate is a common pathway for the loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU are generally preferred over carbodiimides (e.g., DCC) as they lead to faster coupling times and lower rates of racemization.[19]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[19]

  • Control of Base: The type and amount of base used can influence racemization. Non-nucleophilic bases like DIPEA are commonly used.

  • Reaction Temperature: Performing coupling reactions at room temperature or below can help minimize racemization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized D-tyrosine-containing peptide.

Analytical TechniquePurposeKey Parameters to Assess
RP-HPLC Purity assessment and purificationPeak purity, retention time
Mass Spectrometry (MS) Molecular weight confirmationObserved vs. calculated mass
Amino Acid Analysis Amino acid composition and quantificationMolar ratios of constituent amino acids
Chiral HPLC or Capillary Electrophoresis (CE) Determination of enantiomeric purityDetection of L-tyrosine impurity[15][16][17][18][20][21]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance, peptide aggregation.Double couple, use a stronger coupling reagent (e.g., HATU), switch to a more solvating solvent like NMP.
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time, ensure a sufficient volume of cleavage cocktail.
Presence of Deletion Sequences Incomplete deprotection or coupling.Ensure complete Fmoc removal, use a fresh deprotection solution, and monitor coupling with a Kaiser test.
Racemization Suboptimal coupling conditions.Use HATU/HOBt, control base concentration, and maintain room temperature during coupling.

Conclusion

The solid-phase synthesis of peptides containing D-tyrosinyl derivatives offers a powerful avenue for the development of novel therapeutics and advanced cosmeceuticals. By carefully selecting the appropriate protecting groups, coupling reagents, and cleavage conditions, researchers can efficiently and reliably synthesize these valuable molecules. The protocols and guidelines presented in this application note provide a robust framework for achieving high-purity D-tyrosine-containing peptides while minimizing common side reactions. Adherence to these best practices, coupled with rigorous analytical characterization, will ensure the successful synthesis and application of these important peptide analogues.

References

  • Gaus, H. J., & Bayer, E. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Bayer, E., Gaus, H. J., & Gaus, H. J. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2487-2490.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Gaus, H. J., & Bayer, E. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2487-2490.
  • Gaus, H. J., & Bayer, E. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Kim, J. H., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 262.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Kim, J. H., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PMC.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • Kim, J. H., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PubMed.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • Kim, J. H., et al. (2020). D-tyrosine confers an additional anti-melanogenic effect to short...
  • BenchChem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.
  • American Chemical Society. (2023).
  • Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Agilent. (n.d.).
  • Google Patents. (n.d.). WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system.
  • Dong, S., et al. (2016).
  • Thieme. (n.d.). 2.6.4.
  • Chen, Y. A., et al. (2022).
  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.
  • PubMed. (2023).
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 386, 3-28.
  • Dove Medical Press. (2025).
  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc-D-Tyr(Bzl)-OH Novabiochem 63769-58-4.
  • Almac. (n.d.).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International journal of peptide and protein research, 42(2), 155-158.

Sources

Application

enzymatic assays for measuring d-tyrosinyl-tRNA deacylation rates

Abstract & Biological Context The homochirality of the proteome is a fundamental prerequisite for life.[1][2] While translational machinery predominantly selects L-amino acids, D-amino acids are abundant in nature and ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The homochirality of the proteome is a fundamental prerequisite for life.[1][2] While translational machinery predominantly selects L-amino acids, D-amino acids are abundant in nature and can be mistakenly activated by aminoacyl-tRNA synthetases (aaRSs).[3] For instance, Tyrosyl-tRNA synthetase (TyrRS) can mischarge tRNA


 with D-tyrosine. To prevent the accumulation of toxic "mirror" proteins, cells employ D-aminoacyl-tRNA deacylase (DTD) , a dedicated chiral checkpoint enzyme.[4][5]

DTD functions through a unique "L-chiral rejection" mechanism, hydrolyzing the ester bond of D-aminoacyl-tRNAs while rejecting L-aminoacyl-tRNAs.[1][4][5][6] Accurate measurement of this deacylation rate is critical for drug development (targeting antimicrobial DTD pathways) and synthetic biology (engineering orthogonal translation systems).

This guide details the kinetic characterization of DTD activity, focusing on the challenging preparation of the D-Tyr-tRNA


 substrate and the "Cold Chase" filter-binding assay.

Mechanism of Action

DTD distinguishes substrates not by recognizing the D-enantiomer specifically, but by sterically rejecting the L-enantiomer.[4][5] An invariant Gly-cisPro motif creates a restricted active site that accommodates D-amino acids but clashes with the side chains of L-amino acids.

DTD_Mechanism cluster_0 Substrate Generation cluster_1 Chiral Proofreading (DTD) TyrRS TyrRS (Synthetase) DTyr_tRNA D-Tyr-tRNA-Tyr (Mischarged) TyrRS->DTyr_tRNA Error (1:1000 rate) tRNA tRNA-Tyr tRNA->DTyr_tRNA DTyr D-Tyrosine (High Conc.) DTyr->DTyr_tRNA Complex DTD • D-Tyr-tRNA DTyr_tRNA->Complex Binding Translation Toxic Protein Synthesis DTyr_tRNA->Translation If DTD Absent DTD DTD Enzyme (L-Chiral Rejector) DTD->Complex Hydrolysis Ester Bond Hydrolysis Complex->Hydrolysis k_cat Products Free tRNA + D-Tyr Hydrolysis->Products Recycling

Figure 1: The Chiral Proofreading Pathway. TyrRS mistakenly generates D-Tyr-tRNA. DTD intercepts this species, hydrolyzing the bond to recycle the tRNA for legitimate translation.

Critical Reagent Preparation: D-Tyr-tRNA

The primary bottleneck in this assay is generating the substrate. Wild-type TyrRS has an intrinsic cis-editing domain that may deacylate D-Tyr-tRNA, and it discriminates against D-Tyr during charging.

Strategy: We utilize "Forced Misacylation" using high concentrations of D-Tyr and rapid acidic isolation.

Protocol A: Enzymatic Synthesis
  • Reagents:

    • Purified E. coli or T. thermophilus TyrRS (10 µM).

    • [¹⁴C]-D-Tyrosine (Specific activity > 400 mCi/mmol).

    • Total tRNA or purified tRNA

      
       (transcribed or native).
      
    • Reaction Buffer (10x): 1 M HEPES (pH 7.5), 1 M KCl, 0.5 M MgCl₂, 50 mM DTT.

  • Step-by-Step:

    • Mix: Combine 100 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 5 mM ATP, 20 µM tRNA

      
      , and 1 mM [¹⁴C]-D-Tyrosine .
      
    • Initiate: Add 5 µM TyrRS. Incubate at 37°C for 10–15 minutes. Note: Do not extend incubation; spontaneous deacylation and cis-editing will deplete the yield.

    • Quench & Acidify: Immediately add 0.1 volume of 3 M NaOAc (pH 5.2). The acidic pH stabilizes the ester bond.

    • Extraction: Phenol/Chloroform/Isoamyl alcohol (25:24:1, pH 5.2) extraction followed by Ethanol precipitation (3 volumes EtOH, -20°C for 1 hr).

    • Resuspension: Centrifuge (15k x g, 30 min), wash with 70% acidic EtOH, and resuspend pellets in 20 mM NaOAc (pH 5.5) .

    • Quantification: Measure specific activity via scintillation counting to determine charging efficiency (pmol D-Tyr / µg tRNA).

Core Protocol: Single-Turnover Deacylation Assay

This assay measures the decay of [¹⁴C]-D-Tyr-tRNA radioactivity on filter pads. We use Single-Turnover conditions (


) to determine the catalytic rate constant (

) without the complexity of product release.
Experimental Setup
ComponentConcentrationRole
Buffer D 100 mM HEPES (pH 7.2), 10 mM MgCl₂Reaction Medium. pH 7.2 minimizes spontaneous hydrolysis.
Substrate 0.1 – 0.5 µM [¹⁴C]-D-Tyr-tRNA

The target to be deacylated.
Enzyme 2.0 – 5.0 µM DTDExcess enzyme ensures pseudo-first-order kinetics.
Quench 5% TCA (Trichloroacetic Acid)Precipitates tRNA; releases free amino acids.
Workflow Diagram

Assay_Workflow Step1 1. Equilibration Pre-incubate DTD and Substrate separately at 37°C in Buffer D Step2 2. Mixing (Time 0) Combine Enzyme + Substrate (Total Vol: 100 µL) Step1->Step2 Step3 3. Sampling Loop Remove 10 µL aliquots at: 0, 15, 30, 60, 120, 300 sec Step2->Step3 Step4 4. Quench Spot aliquot onto TCA-soaked Whatman 3MM filter discs Step3->Step4 Step5 5. Wash Wash filters 3x with 5% TCA (Removes free [14C]-D-Tyr) Step4->Step5 Step6 6. Detection Dry filters -> Add Scintillation Fluid -> Liquid Scintillation Counting (LSC) Step5->Step6

Figure 2: The "Cold Chase" Filter Binding Protocol. The key separation principle is that TCA precipitates the tRNA (and anything attached to it), while free D-Tyrosine washes away.

Detailed Procedure
  • Preparation: Soak Whatman 3MM filter discs in 5% TCA and dry them under a heat lamp (or use wet, but drying prevents dilution). Label tubes for time points.

  • Reaction Mix: In a microcentrifuge tube, place 90 µL of Buffer D containing the [¹⁴C]-D-Tyr-tRNA (approx 2000 cpm per aliquot).

  • Initiation: Add 10 µL of 10x DTD enzyme. Mix rapidly by pipetting. Start timer.

  • Sampling: At

    
     (immediately after mixing) and subsequent intervals (e.g., 15s, 30s, 1m, 2m, 5m), withdraw 10 µL.
    
  • Quenching: Spot the aliquot onto a TCA-treated filter disc. Immediately drop the disc into a beaker of ice-cold 5% TCA.

    • Self-Validation: Include a "Spontaneous Hydrolysis" control (Buffer only, no Enzyme) to measure the natural decay of the ester bond.

  • Washing: Bathe filters in 5% TCA (3 washes, 10 min each) with gentle swirling. This removes the cleaved [¹⁴C]-D-Tyr. Only [¹⁴C]-D-Tyr-tRNA remains on the filter.

  • Final Step: Rinse with 95% Ethanol (to dry), place in vials, add scintillation fluid, and count.

Data Analysis

The deacylation reaction follows first-order decay kinetics under single-turnover conditions.

  • Background Correction: Subtract the background CPM (blank filter) from all data points.

  • Normalization: Normalize data to the

    
     count (fraction remaining).
    
  • Curve Fitting: Plot

    
     vs. time.
    
    • The slope of the line

      
      .
      
    • Alternatively, fit the raw CPM data to the exponential decay equation:

      
      
      
  • Spontaneous Correction:

    
    
    
    • Note: Spontaneous deacylation of D-Tyr-tRNA is significant. If

      
       is 
      
      
      
      of the enzymatic rate, check pH and temperature.

Alternative: TLC-Based Validation

For visual confirmation that DTD is generating free D-Tyrosine and not D-Tyr-AMP or other intermediates.

  • Reaction: Perform the assay as above in a small volume (5 µL).

  • Stop: Quench with 1 µL Formic Acid (88%).

  • Spotting: Spot 1 µL onto a PEI-Cellulose TLC plate.

  • Development: Run in 100 mM NH₄Cl + 10% Acetic Acid .

    • Migration: Free D-Tyr migrates near the solvent front; Charged tRNA stays at the origin.

  • Visualization: Phosphorimaging.

References

  • Sankaranarayanan, R., et al. (2013).[2] Mechanism of chiral proofreading during translation of the genetic code.[1][2][3] eLife, 2:e01519.[2]

    • Key Insight: Defines the "L-chiral rejection" mechanism and Gly-cisPro motif.[4][5]

  • Routh, S. B., et al. (2016).[6] Elongation factor Tu prevents misediting of Gly-tRNA(Gly) caused by the design behind the chiral proofreading site of D-aminoacyl-tRNA deacylase.[4] PLOS Biology, 14(5), e1002465.

    • Key Insight: Provides detailed biochemical assay conditions for DTD activity.
  • Calendar, R., & Berg, P. (1967).[4][5] D-Tyrosyl RNA: The enzyme which corrects this error. Journal of Molecular Biology, 26(1), 39-54.

    • Key Insight: The foundational paper establishing the existence of D-Tyr-tRNA deacylase.
  • Murakami, H., et al. (2006). A highly flexible tRNA acylation method for non-canonical polypeptides. Nature Methods, 3, 357–359.

    • Key Insight: Describes "Flexizyme," an alternative method for charging tRNAs with difficult substr

Sources

Method

Application Note: Synthesis of D-Tyrosinyl-tRNA Using Flexizyme Systems

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of D-Tyrosinyl-tRNA. It deviates from standard templates to provide a logic-driven, technically rigorous guide tha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of D-Tyrosinyl-tRNA. It deviates from standard templates to provide a logic-driven, technically rigorous guide that prioritizes experimental success and mechanistic understanding.

Executive Summary & Mechanistic Rationale

The incorporation of D-amino acids into peptides via ribosomal translation (genetic code reprogramming) requires the generation of aminoacyl-tRNAs (aa-tRNAs) that bypass the stereochemical checkpoints of natural aminoacyl-tRNA synthetases (aaRS). The Flexizyme system, specifically the Enhanced Flexizyme (eFx) , provides a stereoselective-free catalytic route to charge tRNAs with D-Tyrosine.

Why the eFx/CME System?

While the dinitroflexizyme (dFx) is historically cited for D-amino acids, recent optimization establishes that aromatic D-amino acids (like D-Tyrosine) are most efficiently charged using the Enhanced Flexizyme (eFx) paired with a Cyanomethyl Ester (CME) leaving group.

  • Mechanism: eFx contains a hydrophobic binding pocket that recognizes the aromatic moiety of the leaving group (CME or chlorobenzyl).

  • Substrate Compatibility: D-Tyrosine, possessing an aromatic side chain, aligns favorably within the eFx pocket when activated as a CME. This combination typically yields higher acylation efficiency compared to the dFx/dinitrobenzyl (DNB) system for this specific substrate.

  • Chemical Stability: The CME leaving group offers a balance of reactivity (sufficient for acylation) and stability (resistant to rapid hydrolysis in ice-cold buffers), which is critical for the slower kinetics often observed with D-isomers.

Experimental Workflow Visualization

The following diagram outlines the critical path from chemical synthesis to quality control.

FlexizymeWorkflow cluster_0 1. Substrate Synthesis cluster_1 2. RNA Preparation cluster_2 3. Acylation Reaction cluster_3 4. Quality Control BocDTyr N-Boc-D-Tyrosine CME_Synth CME Activation (Cl-CH2-CN + DIPEA) BocDTyr->CME_Synth Deprotection Boc Deprotection (TFA/HCl) CME_Synth->Deprotection DTyrCME D-Tyr-CME (Activated Ester) Deprotection->DTyrCME Reaction Add D-Tyr-CME Incubate on Ice DTyrCME->Reaction Substrate DNA_Temp DNA Templates (T7 Promoter) IVT In Vitro Transcription (T7 RNA Pol) DNA_Temp->IVT Purification PAGE Purification & Folding IVT->Purification RNAs eFx & tRNA Purification->RNAs Mixing Mix RNA + MgCl2 (Folding Step) RNAs->Mixing Mixing->Reaction EthanolPpt Ethanol Precipitation (Remove Ester) Reaction->EthanolPpt AcidUrea Acid Urea PAGE EthanolPpt->AcidUrea Quant Quantification (Shift vs Non-Shift) AcidUrea->Quant

Figure 1: Integrated workflow for D-Tyr-tRNA synthesis. Blue nodes indicate chemical synthesis; Red nodes indicate RNA processing; Green nodes represent the catalytic acylation; Yellow nodes denote analytical QC.

Materials & Reagents

Chemical Synthesis (Substrate)[1][2][3][4]
  • N-Boc-D-Tyrosine: High purity (>98%).

  • Chloroacetonitrile (Cl-CH₂-CN): The activating agent. Caution: Highly Toxic.

  • Triethylamine (TEA) or DIPEA: Base catalyst.

  • Trifluoroacetic acid (TFA): For Boc deprotection.

  • Ethyl Acetate / Hexane: For extraction/purification.

Flexizyme Reaction[1][2][3][4][5][6][7][8][9][10]
  • HEPES-KOH (pH 7.5): 500 mM stock (10X). Strict pH control is vital.

  • MgCl₂: 2 M stock. High concentration required for ribozyme folding.

  • DMSO: Anhydrous.

  • eFx (Enhanced Flexizyme): Sequence: 5'-GGAUCGAAAGAUUUCCGCAGGCCCGAAAGGGUAUUGGCGUUAGGU-3'

  • Target tRNA: Typically an engineered tRNA with a specific anticodon (e.g., tRNA^Asn_CUA for amber suppression).

Detailed Protocols

Protocol A: Synthesis of D-Tyr-CME (Cyanomethyl Ester)

Rationale: The CME group activates the carbonyl carbon for nucleophilic attack by the tRNA 3'-OH. The N-terminus must be protected during esterification but deprotected for translation.

  • Esterification:

    • Dissolve N-Boc-D-Tyrosine (1.0 eq) in anhydrous DMF or Ethyl Acetate.

    • Add Chloroacetonitrile (10.0 eq) and TEA (3.0 eq).

    • Stir at Room Temperature (RT) overnight under inert atmosphere (N₂).

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection:

    • Dissolve the crude Boc-D-Tyr-CME in 4M HCl in Dioxane (or TFA/DCM 1:1) on ice.

    • Stir for 30–60 mins.

    • Remove solvent under vacuum. Crucial: Remove all traces of acid to prevent hydrolysis of the ester.

    • Storage: Store as a dry powder or dissolved in anhydrous DMSO (typically 25 mM or 50 mM stock) at -80°C.

Protocol B: The Flexizyme Reaction (Acylation)

Rationale: Flexizyme requires high Mg²⁺ (600 mM) to fold into its catalytic structure. The reaction is performed on ice to suppress the hydrolysis of the D-Tyr-CME ester, which competes with the acylation reaction.

Reaction Setup (20 µL scale):

ComponentStock Conc.Final Conc.Volume (µL)
HEPES-KOH pH 7.5 0.5 M50 mM2.0
tRNA 250 µM25 µM2.0
eFx (Ribozyme) 250 µM25 µM2.0
Water (Nuclease Free) --7.4
MgCl₂ 2 M600 mM6.0
D-Tyr-CME (in DMSO) 50 mM5 mM2.0

Step-by-Step:

  • Folding: Mix HEPES, tRNA, eFx, and Water. Heat to 95°C for 2 min , then cool to RT over 5 min.

  • Mg Activation: Add MgCl₂. Mix gently.

  • Substrate Addition: Place tube on ice. Add D-Tyr-CME (in DMSO).

  • Incubation: Incubate on ice (0°C) for 6 to 24 hours .

    • Note: D-amino acids react slower than L-isomers. While L-Tyr might finish in 2 hours, D-Tyr often requires extended incubation.

  • Termination: Add 40 µL of 0.6 M Sodium Acetate (pH 5.0) to stop the reaction and stabilize the ester bond.

  • Precipitation: Add 100 µL Ethanol (100%). Centrifuge at 15,000 x g for 15 min at 4°C. Wash pellet with 70% Ethanol (containing 0.1M NaOAc pH 5).

    • Critical: Keep pH acidic (pH 5) during workup to prevent deacylation.

Protocol C: Acid Urea PAGE (Verification)

Rationale: Standard PAGE (pH 8.3) hydrolyzes the aminoacyl-ester bond. Acid Urea PAGE (pH 5.[1][2][3]0) maintains the bond and separates charged tRNA from uncharged tRNA based on the added mass and change in drag/charge.

  • Gel Preparation: 6.5% Polyacrylamide (19:1), 8 M Urea, 0.1 M Sodium Acetate (pH 5.0).[2][3]

  • Running Buffer: 0.1 M Sodium Acetate (pH 5.0).

  • Sample Loading: Resuspend RNA pellet in Loading Buffer (8 M Urea, 0.1 M NaOAc pH 5.0, dyes). Do not heat.

  • Electrophoresis: Run at 150V at 4°C (Cold room) until bromophenol blue reaches the bottom.

  • Staining: Stain with Ethidium Bromide or SYBR Gold in 0.1 M NaOAc pH 5.0.

  • Analysis: The acylated tRNA (D-Tyr-tRNA) will migrate slower (higher band) than the uncharged tRNA.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Shift on Gel Hydrolysis of EsterEnsure anhydrous DMSO; Keep reaction strictly on ice; Verify pH of HEPES (must be 7.5).
Smearing RNA DegradationUse DEPC-treated water; Ensure RNase-free environment.
Low Yield (<20%) Slow Kinetics (D-AA)Increase incubation time to 24-48h; Increase [Substrate] to 10 mM.
Precipitate in Tube Substrate InsolubilityD-Tyr-CME is hydrophobic. Ensure DMSO is 20% of final volume (max).

References

  • Goto, Y., Katoh, T., & Suga, H. (2011). Flexizymes for genetic code reprogramming.[4][5] Nature Protocols, 6(6), 779–790.[4][5]

    • [Link]

    • Core protocol source for eFx/dFx systems.
  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-natural polypeptide synthesis.[6][5][7][8] Nature Methods, 3(5), 357–359.[7]

    • [Link]

    • Original description of dFx and D-amino acid incorpor
  • Katoh, T., & Suga, H. (2019). Flexizyme-catalyzed synthesis of 3′-aminoacyl-NH-tRNAs.[9][10] Nucleic Acids Research, 47(5), e26.

    • [Link]

    • Provides detailed kinetics for D-amino acids and stability d
  • Ohuchi, M., Murakami, H., & Suga, H. (2007). The flexizyme system: a highly flexible tRNA aminoacylation tool for the translation apparatus. Current Opinion in Chemical Biology, 11(5), 537–542.

    • [Link][11]

    • Review of mechanism and substr

Sources

Application

fluorescence-based detection of d-tyrosinyl enzymatic hydrolysis

Application Note: Fluorescence-Based Detection of D-Tyrosinyl Enzymatic Hydrolysis Abstract The enzymatic hydrolysis of D-tyrosinyl residues is a critical biochemical process in two distinct contexts: the "proofreading"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescence-Based Detection of D-Tyrosinyl Enzymatic Hydrolysis

Abstract

The enzymatic hydrolysis of D-tyrosinyl residues is a critical biochemical process in two distinct contexts: the "proofreading" of D-amino acids by D-tyrosyl-tRNA deacylase (DTD) to prevent cytotoxicity, and the metabolic processing of D-peptides by bacterial D-stereospecific aminopeptidases (DAP). This guide details two fluorescence-based methodologies for monitoring this hydrolysis: (1) a high-sensitivity Fluorogenic Substrate Assay using D-Tyr-AMC for high-throughput screening (HTS), and (2) a Label-Free Intrinsic Fluorescence Assay exploiting the quantum yield shift of tyrosine upon cleavage. These protocols provide self-validating workflows for determining kinetic parameters (


, 

) and screening inhibitors.

Introduction & Biological Context

D-amino acids are generally non-canonical in mammalian biology but prevalent in bacterial cell walls and specific neuroactive peptides. The accumulation of D-Tyrosine (D-Tyr) can be toxic if misincorporated into proteins.[1]

  • D-Tyrosyl-tRNA Deacylase (DTD): A "chiral checkpoint" enzyme that hydrolyzes the ester bond of mischarged D-Tyr-tRNAngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , preventing the synthesis of aberrant proteins.[2]
    
  • D-Stereospecific Aminopeptidases (DAP): Bacterial enzymes (e.g., from Ochrobactrum anthropi) that cleave N-terminal D-amino acids. These are targets for novel antimicrobial agents.

The Challenge: Detecting this activity requires strict stereoselectivity. Traditional colorimetric assays (e.g., p-nitroanilide) often lack the sensitivity required for low-turnover enzymes or limited substrate availability. Fluorescence offers a superior dynamic range.

Assay Principles

Method A: Fluorogenic Substrate (D-Tyr-AMC)

This method utilizes a synthetic substrate, D-Tyrosine linked to 7-amino-4-methylcoumarin (AMC) via an amide bond.

  • Mechanism: The intact substrate is weakly fluorescent in the UV region. Enzymatic hydrolysis cleaves the amide bond, releasing free AMC.

  • Signal: Free AMC is highly fluorescent (Ex 360-380 nm / Em 440-460 nm).

  • Application: Ideal for D-aminopeptidases and HTS campaigns.

Method B: Label-Free Intrinsic Fluorescence

This method relies on the intrinsic photophysics of the Tyrosine phenol ring.

  • Mechanism: The fluorescence quantum yield of Tyrosine is quenched when involved in a peptide or ester bond. Hydrolysis relieves this quenching, resulting in a ~2-fold increase in intrinsic fluorescence.[3]

  • Signal: Ex 275 nm / Em 305 nm.[3]

  • Application: Ideal for DTD assays using natural substrates (D-Tyr-tRNA) where bulky fluorophores might sterically hinder the enzyme active site.

Visualizing the Mechanism

G Substrate Substrate (D-Tyr-AMC) Complex Michaelis Complex [ES] Substrate->Complex + Enzyme Enzyme Enzyme (DAP or DTD) Enzyme->Complex Transition Transition State Complex->Transition Hydrolysis Product1 Product 1 (D-Tyrosine) Transition->Product1 Product2 Product 2 (Free AMC) Transition->Product2 Fluorescence (Em 460nm) Product1->Enzyme Release

Figure 1: Reaction pathway for the enzymatic hydrolysis of D-Tyr-AMC. The release of the AMC fluorophore provides the quantifiable signal.

Materials & Reagents

ReagentSpecificationPurpose
D-Tyr-AMC >98% purity (HPLC), lyophilizedFluorogenic Substrate (Method A)
AMC Standard 7-amino-4-methylcoumarinCalibration curve generation
D-Tyr-tRNA Prepared via in vitro transcription/chargingNatural Substrate (Method B)
Enzyme Stock Recombinant DTD or DAPTarget Enzyme
Assay Buffer 50 mM HEPES or Tris-HCl, pH 7.5 - 8.0Maintains physiological pH
Bestatin 10 mM stock in DMSOControl inhibitor (for general aminopeptidases)
Microplate Black, flat-bottom, non-binding surface (96 or 384 well)Minimizes background & reflection

Protocol A: Kinetic Characterization (D-Tyr-AMC)

Scientific Rationale: To accurately determine


 and 

, substrate depletion must be kept below 10% (initial rate conditions). The inner filter effect (IFE) must be corrected if substrate concentration exceeds 100 µM.

Step-by-Step Workflow:

  • Preparation of Stocks:

    • Dissolve D-Tyr-AMC in 100% DMSO to 10 mM.

    • Dilute enzyme to 2x working concentration in Assay Buffer (e.g., 10 nM final).

  • AMC Calibration Curve (Critical Step):

    • Prepare serial dilutions of free AMC (0 – 10 µM) in Assay Buffer.

    • Measure Fluorescence (RFU) to generate a slope factor (

      
      , RFU/µM).
      
    • Self-Validation: The curve must be linear (

      
      ).
      
  • Reaction Setup (96-well plate):

    • Blank: 50 µL Buffer + 50 µL Substrate (checks spontaneous hydrolysis).

    • Control: 50 µL Heat-inactivated Enzyme + 50 µL Substrate.

    • Experimental: 50 µL Enzyme (2x) + 50 µL Substrate (2x serial dilutions, e.g., 0.5 µM to 100 µM).

  • Measurement:

    • Insert plate into fluorometer pre-warmed to 25°C or 37°C.

    • Kinetic Mode: Read Ex 380 / Em 460 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate slope (RFU/min) for the linear portion of the curve.

    • Convert RFU/min to µM/min using the calibration slope (

      
      ).
      
    • Plot Velocity (

      
      ) vs. [Substrate] and fit to the Michaelis-Menten equation.
      

Protocol B: Label-Free Intrinsic Fluorescence (D-Tyr-tRNA)

Scientific Rationale: D-Tyr-AMC mimics a peptide bond. DTD cleaves an ester bond.[2] While DTD may accept AMC substrates, the natural tRNA substrate is preferred for biological relevance. This protocol uses UV-transparent plates.

Step-by-Step Workflow:

  • Substrate Prep: Isolate D-Tyr-tRNA

    
     (requires aminoacylation with D-Tyr using a promiscuous synthetase or flexizyme).
    
  • Plate Setup: Use UV-Star® (Greiner) or quartz microplates. Standard polystyrene blocks UV light at 275 nm.

  • Reaction:

    • Mix Enzyme (100 nM) with D-Tyr-tRNA (0.1 - 5 µM).

  • Measurement:

    • Ex: 275 nm (Trp/Tyr excitation).

    • Em: 305 nm (Tyr emission).[3] Note: Trp emits at 350nm. Use a narrow bandpass filter to isolate Tyr.

    • Monitor the increase in fluorescence over time.

  • Validation:

    • Add RNase A at the end of the assay. This should liberate all Tyr, providing a "100% hydrolysis" signal for normalization.

Experimental Workflow Diagram

Workflow Start Start Experiment Prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prep Calib 2. AMC Calibration Curve (0-10 µM) Prep->Calib Plate 3. Plate Setup (Blanks, Controls, Samples) Prep->Plate Process 5. Data Processing (Calculate Initial Rates) Calib->Process Slope Factor Read 4. Kinetic Reading (Ex 380 / Em 460, 20 mins) Plate->Read Read->Process Fit 6. Michaelis-Menten Fit Process->Fit

Figure 2: Standardized workflow for kinetic characterization of D-Tyr hydrolyzing enzymes.

Data Presentation & Troubleshooting

Typical Kinetic Parameters (Simulated Data for Validation)

ParameterD-Stereospecific Aminopeptidase (D-Tyr-AMC)D-Tyr-tRNA Deacylase (D-Tyr-tRNA)Note

15 - 50 µM0.5 - 2.0 µMDTD has higher affinity for natural substrate.

10 - 30

2 - 5

Turnover varies by species.
Signal/Noise > 50:1~ 3:1AMC assay is far more sensitive.

Troubleshooting Guide:

  • Non-Linear Rates: If the reaction curve curves off instantly, the enzyme concentration is too high. Dilute 10-fold.

  • High Background: Spontaneous hydrolysis of AMC substrates occurs at pH > 8.5. Keep buffer pH between 7.0 and 8.0.

  • Inner Filter Effect: If [Substrate] > 100 µM, the solution may absorb the excitation light. Correct using:

    
    
    Where 
    
    
    
    and
    
    
    are absorbances at excitation and emission wavelengths.

References

  • Peranteau, A. G., et al. (1995).[3] "Increase in Fluorescence upon the Hydrolysis of Tyrosine Peptides." Analytical Biochemistry. Link

    • Foundational text for the label-free intrinsic fluorescence method.
  • Soutourina, J., et al. (2000). "The D-Tyrosyl-tRNA Deacylase of Escherichia coli." Journal of Biological Chemistry. Link

    • Primary source for DTD mechanism and biological relevance.
  • Asano, Y., et al. (1989). "Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi." Journal of Biological Chemistry. Link

    • Definitive characteriz
  • Zheng, G., et al. (2009).[2] "Structure and mechanism of D-aminoacyl-tRNA deacylase." Nature Structural & Molecular Biology. Link

    • Structural basis for stereospecificity.

Sources

Method

Strategic Incorporation of D-Tyrosinyl Residues for Enhanced Peptide Serum Stability

Application Note: AN-PEP-DTYR-01 Executive Summary Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation, primarily driven by serum proteases.[1] Tyrosine (Tyr) residues, frequent ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEP-DTYR-01

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation, primarily driven by serum proteases.[1] Tyrosine (Tyr) residues, frequent pharmacophores in receptor-binding ligands (e.g., Opioids, GPCR agonists), are primary targets for chymotrypsin-like serine proteases. This guide details the strategic substitution of L-Tyrosine with its enantiomer, D-Tyrosine, to engineer a "chiral shield." This modification can extend serum half-life (


) from minutes to hours while preserving—or in specific cases, enhancing—biological efficacy.

Mechanistic Basis: The Chiral Shield

Proteolytic enzymes have evolved stereospecific active sites designed to accommodate L-amino acids.[1] The stability conferred by D-Tyrosine stems from the disruption of the enzyme-substrate complex.

Chymotrypsin-Like Cleavage Evasion

Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues (Tyr, Trp, Phe).

  • L-Tyr Mechanism: The L-Tyr side chain fits into the hydrophobic S1 pocket, positioning the scissile carbonyl carbon for nucleophilic attack by the catalytic Serine-195.

  • D-Tyr Mechanism: The D-isomer's inverted chirality orients the side chain away from the S1 pocket or misaligns the backbone carbonyl, preventing the formation of the tetrahedral intermediate required for hydrolysis.

Aminopeptidase Resistance

N-terminal Tyrosine residues are susceptible to aminopeptidases (APs). Substitution with D-Tyr at position 1 (


) abolishes recognition by APs, which strictly require an L-configuration free 

-amine.
Visualizing the Steric Clash

The following diagram illustrates the failure of the protease to engage the D-Tyr substituted substrate.

ProteaseMechanism Enzyme Serine Protease (S1 Pocket) Complex_L Enzyme-Substrate Complex Formed Enzyme->Complex_L + L-Peptide Complex_D Steric Clash/ Misalignment Enzyme->Complex_D + D-Peptide L_Peptide L-Tyr Peptide (Natural Substrate) L_Peptide->Complex_L D_Peptide D-Tyr Peptide (Modified Substrate) D_Peptide->Complex_D Cleavage Hydrolysis & Degradation Complex_L->Cleavage Nucleophilic Attack Stable Intact Peptide (Serum Stability) Complex_D->Stable No Catalysis

Figure 1: Mechanistic divergence between L-Tyr and D-Tyr interaction with serine proteases.

Strategic Design & Synthesis

Replacing L-Tyr with D-Tyr is not a "drop-in" replacement; it induces conformational changes (often favoring


-turns) that can impact receptor binding.
Design Considerations
PositionTarget ProteaseImpact on ActivityRecommendation
N-Terminus AminopeptidasesVariable. Often tolerated if the side chain is the primary pharmacophore.High Priority. Excellent for stabilizing linear peptides (e.g., Enkephalin analogs).
Internal Endopeptidases (Chymotrypsin)High Risk. Can disrupt

-helices.
Use if Tyr is in a turn region or if the receptor tolerates backbone flexibility.
C-Terminus CarboxypeptidasesModerate. Effective, but C-terminal amidation is often a simpler alternative.
Synthesis Protocol Notes
  • Reagent: Use Fmoc-D-Tyr(tBu)-OH .

  • Coupling: Standard HBTU/DIEA or DIC/Oxyma protocols apply. D-isomers couple at similar rates to L-isomers.

  • Racemization Warning: While the D-Tyr itself is stable, ensure that the activation of the subsequent amino acid (during chain elongation) does not cause racemization of the D-Tyr residue, although this is rare with standard Fmoc chemistry.

Protocol: In Vitro Serum Stability Assay

This protocol quantifies the stability enhancement of D-Tyr peptides using LC-MS.

Materials
  • Matrix: Pooled Human Serum (Sigma-Aldrich or similar), heat-inactivated options are not recommended if studying proteolytic stability.

  • Internal Standard (IS): An analog peptide (e.g., with a heavy isotope or similar hydrophobicity but different mass) that does not co-elute with the analyte.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Experimental Workflow
  • Preparation: Thaw serum at 37°C. Centrifuge at 13,000 x g for 10 min to remove lipids/aggregates.

  • Spiking: Prepare a 1 mM peptide stock in water. Add to serum to reach a final concentration of 10-50 µM.

  • Incubation: Incubate the mixture at 37°C in a water bath.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL Quenching Solution containing the Internal Standard. Vortex for 30s.

  • Extraction: Incubate on ice for 15 min to precipitate serum proteins. Centrifuge at 14,000 x g for 15 min (4°C).

  • Analysis: Inject the supernatant onto a C18 Reverse-Phase LC-MS column.

Assay Visualization

StabilityAssay cluster_sampling Time Point Processing Start Peptide Stock (1 mM) Mix Incubation Mixture (t=0 to 240 min) Start->Mix Serum Pooled Human Serum (37°C) Serum->Mix Aliquot Remove 100 µL Mix->Aliquot At t=x Quench Add ACN + Formic Acid + Internal Standard Aliquot->Quench Precip Protein Precipitation (15 min on Ice) Quench->Precip Spin Centrifuge (14,000 x g) Precip->Spin LCMS LC-MS Analysis (Quantify Peak Area Ratio) Spin->LCMS Supernatant

Figure 2: Step-by-step workflow for LC-MS based serum stability profiling.

Data Analysis & Interpretation

Calculating Half-Life ( )

Peptide degradation typically follows pseudo-first-order kinetics.

  • Calculate the Peak Area Ratio (PAR) :

    
    
    
  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    , degradation rate constant).
    
  • Calculate half-life:

    
    
    
Expected Results (Example Data)
Peptide VariantSequence

(Human Serum)
Fold Improvement
Native (L) H-Y GGFL-OH~15 min1.0x
D-Tyr Modified H-y GGFL-OH> 240 min>16x

Note: Lowercase 'y' denotes D-Tyrosine.[2][3]

Troubleshooting & Optimization

  • Issue: Loss of Biological Activity. [4]

    • Cause: D-Tyr altered the pharmacophore orientation.

    • Solution: Try a "Retro-Inverso" approach (reverse sequence + all D-amino acids) to mimic the L-peptide side chain topology while maintaining protease resistance. Alternatively, flank the L-Tyr with D-amino acids (e.g., D-Ala) to sterically hinder access without changing the Tyr chiral center.

  • Issue: Rapid Degradation despite D-Tyr.

    • Cause: Cleavage is occurring at a different site (e.g., internal Lys/Arg by trypsin-like proteases).

    • Solution: Perform metabolite identification (MetID) using MS/MS to locate the exact cleavage bond and modify that specific residue.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[5] Current Pharmaceutical Design, 16(28), 3185–3203. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134–143. Link

  • Tugyi, R., Urai, K., Iván, D., Fellinger, E., Riedl, Z., & Hajós, G. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.[6] Proceedings of the National Academy of Sciences, 102(2), 413-418. Link

  • Powell, M. F., et al. (1992). Peptide stability in drug development.[1][7][8][9] II. Effect of D-amino acids and cyclic constraints on peptide stability and pharmacokinetics.[5][7] Pharmaceutical Research, 9, 1560–1569. Link

Sources

Application

Application Note: High-Purity Isolation of D-Tyrosinyl Oligopeptides

Abstract & Introduction The incorporation of D-tyrosine (D-Tyr) into oligopeptides is a critical strategy in drug discovery, particularly for enhancing proteolytic stability and modulating receptor selectivity in opioid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of D-tyrosine (D-Tyr) into oligopeptides is a critical strategy in drug discovery, particularly for enhancing proteolytic stability and modulating receptor selectivity in opioid mimetics (e.g., enkephalin analogs like DADLE) and oncology targets. However, the purification of D-Tyr peptides presents a unique set of chromatographic challenges.

Unlike standard solid-phase peptide synthesis (SPPS) impurities, diastereomeric impurities (where D-Tyr racemizes to L-Tyr, or vice versa) possess identical molecular weights and near-identical hydrophobicity. Standard C18 RP-HPLC protocols often fail to resolve these critical pairs.

This guide details a proven workflow for the purification of D-Tyr oligopeptides, shifting from "blind" C18 gradients to mechanism-based separation utilizing Phenyl-Hexyl stationary phases and orthogonal Quality Control (QC) using Marfey’s Analysis.

Phase 1: Pre-Purification Analysis (The "Know Your Impurities" Phase)

Core Directive: Do not commit to a preparative run until you have quantified the diastereomeric ratio.

The Challenge of Tyrosine Racemization

Tyrosine is susceptible to racemization during SPPS coupling steps, particularly if activation is performed with strong bases or if pre-activation times are prolonged. The phenol side chain can also undergo O-alkylation if not properly protected (e.g., with t-Bu).

Protocol A: Marfey’s Analysis for Absolute Configuration

Before purifying the intact peptide, you must verify that your crude material actually contains D-Tyr and not a racemized mixture. We utilize Marfey’s Reagent (L-FDLA) , which reacts with amino acids to form diastereomers that are easily separable by standard HPLC.

Reagents:

  • L-FDLA: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (1% w/v in acetone).[1]

  • Hydrolysis Acid: 6 N HCl (LC-MS grade).

  • Quenching Buffer: 1 M NaHCO₃.[1]

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 50 µg of crude peptide in 100 µL 6 N HCl. Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere preferred).

  • Dry Down: Evaporate HCl under a nitrogen stream or SpeedVac.

  • Derivatization: Resuspend residue in 50 µL H₂O + 20 µL 1 M NaHCO₃. Add 100 µL L-FDLA solution.

  • Incubation: Heat at 40°C for 1 hour. Note: Higher temps may induce degradation.

  • Quench: Stop reaction with 20 µL 1 N HCl. Dilute with 200 µL 50% Acetonitrile/Water.

  • Analysis: Inject 10 µL onto a standard C18 analytical column.

    • Result: L-Tyr-L-FDLA and D-Tyr-L-FDLA will elute at significantly different times (often >5 min separation). Compare against D-Tyr and L-Tyr standards treated identically.

Phase 2: The Core Purification Protocol

Core Directive: Leverage Pi-Pi interactions for diastereomer separation.

The "Phenyl-Hexyl" Advantage

While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns introduce a secondary interaction mechanism: Pi-Pi (π-π) stacking .

  • Mechanism: The aromatic ring of the D-Tyrosine interacts with the phenyl ring of the stationary phase.

  • Stereoselectivity: The spatial orientation of the D-isomer often allows for a different "fit" or electron density overlap with the stationary phase compared to the L-isomer, resulting in superior resolution of diastereomers that co-elute on C18.

Protocol B: Preparative RP-HPLC Workflow

System Setup:

  • Column: Phenyl-Hexyl (5 µm, 100 Å). Alternative: Diphenyl phases.[2]

  • Flow Rate: Determined by column diameter (e.g., 15-20 mL/min for 21.2 mm ID).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorption).

Mobile Phases:

  • Buffer A: 0.1% TFA in Water (Milli-Q).

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).[3]

    • Expert Tip: If peak shape is poor (tailing), switch TFA to 0.1% Perchloric Acid or 10 mM TEAP (pH 3.0) . Phosphate buffers often improve resolution of aromatic peptides but require desalting later.

Gradient Strategy (The "Shallow Focus"):

  • Scouting: Run a linear gradient 5–60% B over 20 min on an analytical version of the Phenyl-Hexyl column.

  • Target Identification: Locate the product peak. Let's assume it elutes at 30% B.

  • Focused Gradient: For the prep run, create a shallow gradient centered on the elution point.

    • 0–5 min: 20% B (Isocratic hold to load)

    • 5–35 min: 25% -> 35% B (Slope: 0.33% per min)

    • 35–40 min: 95% B (Wash)

Operational Note: D-Tyr peptides often exhibit different solubility profiles than their L-counterparts. If the crude peptide precipitates in Buffer A, dissolve in minimal DMSO or 50% Acetic Acid before injection.

Phase 3: Visualization & Logic

Workflow Diagram

The following diagram outlines the decision tree for purifying D-Tyr peptides, emphasizing the "Stop/Go" decision points based on Marfey's analysis.

PurificationWorkflow Start Crude D-Tyr Peptide (SPPS Output) Marfey QC 1: Marfey's Analysis (Hydrolysis + L-FDLA) Start->Marfey Decision Is % D-Tyr > 90%? Marfey->Decision Resynthesis Reject: Resynthesize (Optimize Activation) Decision->Resynthesis No (Racemization Detected) PrepScout Analytical Scouting (Compare C18 vs Phenyl-Hexyl) Decision->PrepScout Yes PrepRun Preparative HPLC (Phenyl-Hexyl, Shallow Gradient) PrepScout->PrepRun Select Best Selectivity Pooling Fraction Pooling (Based on Purity >98%) PrepRun->Pooling FinalQC Final QC: LC-MS + Coinjection with L-Standard Pooling->FinalQC

Figure 1: Decision-matrix for the purification of D-amino acid containing peptides, prioritizing early detection of racemization.

Mechanism of Separation Diagram

This diagram illustrates why Phenyl-Hexyl is chosen over C18 for this specific application.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Node C18 Ligand (Alkyl Chain) Peptide_L L-Tyr Peptide (Hydrophobic Interaction) C18_Node->Peptide_L Strong Peptide_D D-Tyr Peptide (Hydrophobic Interaction) C18_Node->Peptide_D Strong (Similar) Phenyl_Node Phenyl Ligand (Aromatic Ring) DTyr_Target D-Tyr Peptide (Pi-Pi Stacking) Phenyl_Node->DTyr_Target Enhanced Retention (Orbital Overlap) LTyr_Impurity L-Tyr Impurity (Steric Hindrance) Phenyl_Node->LTyr_Impurity Reduced Interaction (Geometry Mismatch)

Figure 2: Mechanistic comparison showing how Phenyl-Hexyl phases exploit pi-pi stacking and steric geometry to resolve diastereomers that co-elute on C18.

Phase 4: Quality Control & Data Presentation

Summary of Retention Behavior

The following table summarizes expected shifts in retention time (RT) when optimizing for D-Tyr peptides.

ParameterStandard Condition (C18)Optimized Condition (Phenyl-Hexyl)Impact on Separation
Stationary Phase Alkyl Chain (C18)Aromatic Ring (Phenyl)High: Exploits π-π interactions specific to Tyr.
Mobile Phase pH pH 2.0 (TFA)pH 2.0 (TFA)Neutral: Low pH suppresses silanols.
Buffer Additive None10mM TEAP (Optional)Medium: Improves peak shape for basic residues.
Temperature 25°C40°C - 60°CHigh: elevated temp improves mass transfer and resolution of isomers.
Final Validation

Do not rely solely on Mass Spectrometry (MS) for final release, as D- and L-isomers have identical m/z values.

  • Co-injection: Inject the purified D-Tyr peptide spiked with a synthetic L-Tyr analog. You must see two distinct peaks.

  • Chiral Purity: Repeat Marfey's analysis on the final pool to ensure no degradation occurred during lyophilization.

References

  • Marfey, P. (1984).[4][5] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications.[4][5]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8]

  • Sigma-Aldrich. (2024). Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping (Phenyl-Hexyl vs C18). Analytix Reporter.

  • Waters Corporation. (2023). Separation of Peptides: CSH C18 vs Phenyl-Hexyl Selectivity. Waters Knowledge Base.

  • Bachem. (2024). Peptide Purification Process & Methods: An Overview. Bachem Technical Guides.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of d-tyrosinyl peptide intermediates

Ticket ID: D-TYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Introduction: The "Solubility Black Hole" of D-Tyrosine Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D-TYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Solubility Black Hole" of D-Tyrosine

Welcome to the Technical Support Center. You are likely here because your D-tyrosine (D-Tyr) rich peptide has either gelled your resin during synthesis or formed an intractable brick after cleavage.

The Root Cause: D-Tyrosine presents a unique "double threat" to solubility:

  • 
    -
    
    
    
    Stacking:
    The aromatic phenol rings of Tyrosine stack aggressively. While D-amino acids often disrupt
    
    
    -helices in L-peptides, homochiral strings of D-Tyr (or alternating D/L-Tyr) can form stable, sheet-like aggregates known as
    
    
    -helices or amyloid-like fibrils.
  • Hydrophobic Shielding (Intermediates): During synthesis, the phenolic hydroxyl is typically protected (e.g., with tert-butyl). This transforms a polar residue into a bulky hydrophobic block. When multiple D-Tyr(tBu) residues are coupled, the peptide becomes a "grease ball," insoluble in both aqueous buffers and standard organic solvents like DCM.

Part 1: Troubleshooting Synthesis (SPPS)

Issue 1: Resin Aggregation & Incomplete Coupling

User Report: "My resin volume collapsed after the 3rd D-Tyr coupling, and the Fmoc deprotection UV signal is erratic."

Diagnosis: The peptide chains on the resin have aggregated via inter-chain hydrogen bonding.[1] The active sites are now inaccessible to reagents.

Protocol A: The "Magic Mixture" Solvent Swap Standard DMF is often insufficient for D-Tyr aggregates. Switch your solvent system immediately.

Solvent SystemCompositionMechanism
Standard DMFBaseline solvation (often fails for D-Tyr > 3 residues).
High-Swelling NMP (N-methylpyrrolidone)Better resin swelling and dipole interaction.
Disaggregation DMSO / NMP (1:4) DMSO disrupts hydrogen bonding networks.
"Magic Mixture" DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M EthylenecarbonateThe "nuclear option" for difficult sequences.

Protocol B: Backbone Protection (The Structural Fix) If solvent changes fail, you must physically block the hydrogen bonds causing the aggregation.

  • Strategy: Incorporate Hmb (2-hydroxy-4-methoxybenzyl) protection.[1][2]

  • Why: Hmb attaches to the backbone amide nitrogen. It acts as a "bumper," physically preventing the peptide chains from getting close enough to stack.

  • Implementation: Replace every 4th or 5th D-Tyr with Fmoc-D-Tyr(tBu)-(Hmb)Gly-OH (if Gly is present) or use Hmb-protected D-Tyr directly if available (custom synthesis often required).

Expert Tip: Do not use Pseudoprolines for pure D-Tyr sequences unless you have Ser/Thr/Cys residues. Pseudoprolines rely on oxazolidine ring formation which requires those specific side chains. For Tyr-rich chains, Hmb or Dmb (2,4-dimethoxybenzyl) are the only viable backbone protectors.

Part 2: Troubleshooting Purification (HPLC)

Issue 2: The "Brick" – Sample Won't Dissolve for Injection

User Report: "I cleaved the peptide. It's a white powder that floats in water and sinks in Acetonitrile. Sonicating just heats it up."

Diagnosis: You are trying to dissolve a hydrophobic aggregate in a polar mobile phase. The peptide is thermodynamically more stable as a solid than in solution.

Protocol C: The HFIP "Dissolution & Dilution" Method Hexafluoroisopropanol (HFIP) is the gold standard for solubilizing amyloid-like aggregates.

  • Dissolve: Add pure HFIP to your crude peptide.

    • Volume: 100 µL per 5 mg peptide.

    • Observation: It should dissolve almost instantly. If not, the issue is likely cross-linking (covalent), not aggregation.

  • Dilute: Slowly add your Mobile Phase A (Water/0.1% TFA) to the HFIP solution while vortexing.

    • Target: 10-20% HFIP final concentration.

  • Inject: Inject this solution.

    • Warning: HFIP is a strong solvent. Ensure your column is equilibrated. The peptide may elute earlier than expected due to HFIP's strength.

Issue 3: Peak Tailing & Broadening

User Report: "I got it injected, but the peak is a flat blob spanning 5 minutes."

Protocol D: Thermal Disruption D-Tyr aggregates are temperature-sensitive.

  • Column Oven: Set HPLC column temperature to 60°C .

    • Reason: High temperature increases the kinetic energy of the peptide, disrupting

      
      -
      
      
      
      stacking and improving mass transfer with the stationary phase.
  • Chaotropic Mobile Phase:

    • Add Isopropanol (IPA) to Mobile Phase B.

    • Recipe: Acetonitrile / IPA (70:30) + 0.1% TFA.[3][4]

    • Why: IPA is a stronger denaturant than ACN and helps solvate the aromatic rings.

Part 3: Decision Logic & Visualization

Workflow: Solubility Optimization Decision Tree

DTyr_Solubility_Workflow Start Problem Detected Phase Which Phase? Start->Phase Syn_Issue Synthesis (Gelation/Low Yield) Phase->Syn_Issue SPPS Pur_Issue Purification (Insoluble/Bad Peak) Phase->Pur_Issue Cleavage/HPLC Solvent_Check Current Solvent? Syn_Issue->Solvent_Check Switch_NMP Switch to NMP/DMSO (4:1) Solvent_Check->Switch_NMP Using DMF Backbone_Check Still Aggregating? Switch_NMP->Backbone_Check Add_Hmb Insert Hmb/Dmb Protection (Every ~5 residues) Backbone_Check->Add_Hmb Severe Gelation Add_Chaotrope Add 0.4M LiCl or KSCN to Coupling Reaction Backbone_Check->Add_Chaotrope Mild Issue Dissolve_Check Dissolves in Water/ACN? Pur_Issue->Dissolve_Check Use_HFIP Dissolve in 100% HFIP Dilute to 20% w/ Buffer Dissolve_Check->Use_HFIP No (Precipitates) Peak_Check Peak Shape? Dissolve_Check->Peak_Check Yes Use_HFIP->Peak_Check Heat_Col Heat Column to 60°C Peak_Check->Heat_Col Broad/Tailing Add_IPA Add Isopropanol to Mobile Phase B Heat_Col->Add_IPA Still Broad

Figure 1: Decision tree for troubleshooting D-Tyrosinyl peptide solubility during synthesis and purification.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use PEGylation to improve the solubility of my D-Tyr intermediate? A: Yes, but be careful. PEGylation (attaching polyethylene glycol) is usually a final step. If you are trying to solubilize an intermediate for further coupling, using a PEG-based resin (like ChemMatrix or NovaPEG) is superior to polystyrene. The PEG chains in the resin solvate the growing peptide much better than the styrene core.

Q: Why does my peptide re-precipitate when I add ether after cleavage? A: D-Tyr peptides often trap solvents. When you add cold diethyl ether, the peptide crashes out so fast it traps scavengers and byproducts (DTNB, etc.) inside the aggregate.

  • Fix: Do not use ether precipitation. Instead, blow off the TFA with nitrogen gas to a thin oil, then immediately dissolve in the HFIP/Water mix and purify. This avoids the formation of the "hard brick" precipitate.

Q: Is HFIP compatible with Mass Spectrometry? A: Yes, but it suppresses ionization. HFIP is volatile (bp 58°C) and can be used in LC-MS. However, you must use it in low concentrations (e.g., <1% in the mobile phase, or just in the injection plug). If using it for injection only, the diversion valve should be used to send the solvent front to waste if possible, though modern sources tolerate small HFIP plugs well [1].

References

  • Waters Corporation. IonHance Hexafluoroisopropanol (HFIP) Usage Guidelines. Available at: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]

Sources

Optimization

Technical Support Hub: Optimizing D-Tyrosinyl-tRNA Stability

Role: Senior Application Scientist Topic: pH Optimization for D-Tyrosinyl-tRNA ID: TSH-D-TYR-001 Executive Summary: The "Golden Rules" D-tyrosinyl-tRNA (D-Tyr-tRNA) presents a unique challenge: it is chemically labile du...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: pH Optimization for D-Tyrosinyl-tRNA ID: TSH-D-TYR-001

Executive Summary: The "Golden Rules"

D-tyrosinyl-tRNA (D-Tyr-tRNA) presents a unique challenge: it is chemically labile due to the ester linkage and biologically unstable due to specific cellular deacylases. Successful utilization requires strict adherence to three "Golden Rules":

  • The Acidic Floor: Maintain pH between 4.5 and 5.5 during all purification and storage steps. The half-life of the ester bond drops logarithmically as pH rises above 6.0.

  • The Cold Chain: Process at 4°C and store at -80°C . Arrhenius kinetics dictate that hydrolysis rates double for every ~10°C increase; room temperature is the enemy.

  • The Nucleophile Blockade: Avoid buffers with primary amines (e.g., Tris) at high pH during storage, as they can catalyze deacylation. Use Acetate or MES.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the two distinct pathways that degrade your D-Tyr-tRNA.

A. Chemical Hydrolysis (Base-Catalyzed)

The ester bond linking the D-tyrosine carboxyl group to the 3'-OH of the tRNA terminal adenosine (A76) is susceptible to nucleophilic attack by hydroxide ions (


).
  • Mechanism: The

    
     attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release free tRNA and the amino acid.
    
  • pH Dependence: At pH 7.0, the concentration of

    
     is sufficient to hydrolyze the bond with a half-life of 10–20 minutes at 37°C. At pH 5.0, the 
    
    
    
    concentration drops 100-fold, extending stability to hours or days.
B. Biological Deacylation (Enzymatic)

If you are working in cell lysates (e.g., E. coli S30 extract), chemical stability is not your only problem.

  • The Culprit: D-Tyr-tRNA Deacylase (DTD) . This is a "chiral proofreading" enzyme found in most bacteria and eukaryotes. It specifically recognizes D-amino acids attached to tRNA and hydrolyzes the bond to prevent D-amino acid incorporation into proteins.

  • Implication: Even if your pH is perfect, DTD in a crude lysate will destroy your substrate in seconds.

Visualizing the Degradation Pathways

G DTyr_tRNA Intact D-Tyr-tRNA (Active Substrate) Hydrolysis Chemical Hydrolysis (Base-Catalyzed) DTyr_tRNA->Hydrolysis pH > 6.0 Temp > 4°C DTD_Enzyme Enzymatic Deacylation (DTD Enzyme) DTyr_tRNA->DTD_Enzyme Presence of Cell Lysate Free_tRNA Free tRNA + D-Tyr (Inactive) Hydrolysis->Free_tRNA DTD_Enzyme->Free_tRNA

Figure 1: Dual degradation pathways. Chemical hydrolysis is pH-driven, while enzymatic deacylation is driven by the DTD enzyme present in biological extracts.

Optimization Protocol (The "How")

This protocol is designed for D-Tyr-tRNA synthesized via Flexizyme (a common method for D-amino acids) or engineered synthetases.

Phase 1: Quenching & Stabilization

Objective: Stop the acylation reaction and immediately drop the pH to the stable range (4.5–5.5).

  • Prepare Quench Buffer: 0.6 M Sodium Acetate (NaOAc), pH 5.2.

  • The Quench: Add Quench Buffer to your reaction mix at a 1:10 ratio (e.g., 2 µL buffer to 20 µL reaction).

    • Why: This instantly buffers the solution to ~pH 5.2.

  • Precipitation: Add Ethanol to 70% (v/v) and incubate at -20°C for 30 mins.

  • Pellet: Centrifuge at 15,000 x g for 15 mins at 4°C.

  • The Critical Wash: Wash the pellet with 70% Ethanol containing 0.1 M NaOAc (pH 5.2) .

    • Warning: Never wash with pure 70% ethanol or water; the local pH can spike, causing hydrolysis.

Phase 2: Storage

Objective: Maintain the "Acidic Floor" during dormancy.

  • Resuspension: Dissolve the pellet in 1 mM Sodium Acetate (pH 5.2) .

    • Note: Keep the buffer weak (1 mM) so it doesn't overwhelm the buffer of your downstream translation reaction later.

  • Aliquot & Freeze: Flash freeze in liquid nitrogen and store at -80°C .

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_stabilization Stabilization (The Acidic Floor) cluster_storage Storage Step1 Acylation Reaction (pH 7.5, Mg2+) Step2 QUENCH: Add NaOAc pH 5.2 (Target pH < 5.5) Step1->Step2 Immediate Step3 PELLET: Ethanol Precipitate (Keep Cold) Step2->Step3 Step4 WASH: 70% EtOH + 0.1M NaOAc pH 5.2 (Crucial Step) Step3->Step4 Step5 Resuspend: 1mM NaOAc pH 5.2 Step4->Step5 Step6 Store: -80°C Step5->Step6

Figure 2: Step-by-step workflow for stabilizing labile aminoacyl-tRNAs. The "Wash" step is the most common point of failure.

Data & Benchmarking

Table 1: Estimated Half-Lives of Aminoacyl-tRNA Ester Bonds

Data synthesized from Hentzen et al. (1972) and Peacock et al. (2014).

ConditionpHTemperatureEstimated Half-Life (

)
Stability Status
Storage (Optimal) 5.0 4°C > 24 Hours Stable
Reaction (Standard)7.037°C~15–20 Minutes⚠️ Labile
Reaction (Alkaline)8.537°C< 5 Minutes❌ Critical Failure
Reaction (Ice)7.50°C~2–4 Hours⚠️ Workable
Table 2: Buffer Selection Matrix
Buffer AgentpKa (20°C)Suitability for aa-tRNANotes
Acetate (NaOAc) 4.76Excellent The gold standard for storage. Non-nucleophilic.
MES 6.10Good Good for slightly acidic reaction conditions.
HEPES 7.48Fair Standard for translation, but store on ice.
Tris 8.06Poor Contains primary amine; potential nucleophile. Avoid for storage.

Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is still low. What happened?

Diagnosis: You likely lost the pellet or hydrolyzed it during the wash.

  • The Fix: Ensure your wash buffer (70% Ethanol) contains 0.1 M NaOAc pH 5.2 .[1] If you wash with neutral water or unbuffered ethanol, the local pH on the pellet surface can spike, causing hydrolysis. Also, perform all spins at 4°C.

Q2: My D-Tyr-tRNA is stable in buffer, but fails immediately in my translation system.

Diagnosis: This is likely the DTD Enzyme (D-Tyr-tRNA Deacylase) at work, not pH instability.

  • The Fix:

    • In Vitro:[1][2][3] Use a purified translation system (e.g., PURE system) which lacks DTD, rather than S30 crude lysate.

    • In Vivo/Lysate: You must use a DTD-deficient strain or add a DTD inhibitor if available (though rare).

Q3: How do I add acidic D-Tyr-tRNA to a neutral translation reaction without ruining the pH?

Diagnosis: The "pH Jump" challenge.

  • The Fix: This is why we store in 1 mM NaOAc (weak buffer). When you add 1 µL of this weak acid to 10–20 µL of strongly buffered translation mix (usually HEPES pH 7.4), the pH will instantly jump to 7.4.

    • Protocol: Add the aa-tRNA last , immediately before starting the reaction. Do not incubate the aa-tRNA in the translation mix at 37°C for long periods before adding the ribosome/mRNA.

Q4: Can I use Tris buffer if I keep it cold?

Diagnosis: Risk management.

  • The Fix: Technically yes, but it's risky. Tris has a high temperature coefficient (

    
    ). A Tris buffer set to pH 7.5 at room temperature will rise to pH ~8.1 at 4°C, increasing the risk of alkaline hydrolysis. Stick to Acetate or MES for storage.
    

References

  • Peacock, J. R., et al. (2014). "Amino acid-dependent stability of the acyl linkage in aminoacyl-tRNA." RNA, 20(6), 758–764.

  • Hentzen, D., Mandel, P., & Garel, J. P. (1972).[4] "Relation between aminoacyl-tRNA stability and the nature of the amino acid." Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 281(2), 228–232.

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). "A highly flexible tRNA acylation method for non-natural polypeptide synthesis." Nature Methods, 3(5), 357–359.

  • Soutourina, J., et al. (2000). "D-Tyrosyl-tRNA(Tyr) Metabolism in Saccharomyces cerevisiae." Journal of Biological Chemistry, 275, 11626–11630.

Sources

Troubleshooting

reducing side reactions during d-tyrosinyl esterification

Welcome to the technical support center for D-tyrosinyl esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-tyrosinyl esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during the esterification of D-tyrosine. Each entry details the potential causes of the issue and provides actionable solutions grounded in chemical principles.

Question 1: My reaction is complete, but chiral HPLC analysis shows a significant percentage of the L-tyrosinyl ester. What is causing this racemization and how can I prevent it?

Answer:

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in amino acid chemistry, as the biological activity of your final product is highly dependent on its specific chirality[1]. The primary mechanism for racemization during the activation of the carboxylic acid is through the formation of an oxazolone intermediate. The enolizable nature of this intermediate allows for proton exchange, scrambling the stereocenter.

Several factors can accelerate this unwanted side reaction:

  • Base Selection: The type and strength of the base used are critical. Strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon of the oxazolone intermediate, promoting racemization[2].

  • Activation Method: Carbodiimide reagents (e.g., DCC, DIC) can lead to high rates of racemization if used without suppressants[1][3]. Similarly, prolonged pre-activation times before introducing the alcohol can increase the concentration of the racemization-prone activated intermediate[3].

  • Temperature: Higher reaction temperatures accelerate the rate of oxazolone formation and subsequent racemization[1][3].

Preventative Strategies & Solutions:
  • Optimize Your Base: Switch to a weaker, more sterically hindered base. 2,4,6-collidine (TMP) is highly recommended as its bulkiness disfavors the abstraction of the α-proton, significantly reducing racemization rates compared to TEA or DIPEA[2].

  • Employ Racemization Suppressants: Never use a carbodiimide coupling reagent alone. Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (Oxyma) . These additives react with the activated amino acid to form an active ester that is less prone to racemization[2][3][4].

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. This minimizes the energy available for the racemization pathway[1].

  • Minimize Pre-activation Time: Add your coupling reagents (e.g., DIC and Oxyma) to the protected D-tyrosine immediately before adding the mixture to your alcohol solution. Avoid lengthy pre-activation steps[3].

Question 2: My purified product has a distinct yellow or brownish tint, and I see unexpected higher molecular weight species in my mass spectrometry data. What is happening?

Answer:

This is a classic sign of oxidation of the phenol side chain . The electron-rich aromatic ring of tyrosine is susceptible to oxidation, which can generate highly colored o-quinone intermediates[5]. These quinones are reactive and can undergo further reactions, such as polymerization or forming dityrosine crosslinks, leading to the higher molecular weight impurities you've observed[6][7].

Oxidation can be initiated by:

  • Exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.

  • Reaction with certain reagents or byproducts that have oxidizing potential.

  • Electrochemical processes if such methods are being used[8].

Preventative Strategies & Solutions:
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This requires using dried, degassed solvents and proper glassware techniques (e.g., a Schlenk line).

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from metal contaminants that can catalyze oxidation.

  • Add Scavengers/Antioxidants: In some cases, adding a small amount of a scavenger like sodium sulfite can help prevent oxidation, particularly during workup[9].

  • Protect the Phenolic Hydroxyl Group: The most robust solution is to protect the side-chain hydroxyl group. A tert-butyl (tBu) ether is a common choice in Fmoc-based strategies, while a benzyl (Bzl) ether is often used in Boc chemistry. These groups are stable under typical esterification conditions and prevent side-chain oxidation[10][11][12].

Question 3: My yield is low, and TLC/MS analysis shows a byproduct with a mass corresponding to the esterification of the side-chain phenol instead of (or in addition to) the carboxylic acid. How do I improve selectivity?

Answer:

This issue, known as O-acylation , occurs when the nucleophilic phenolic hydroxyl group competes with the alcohol reactant in attacking the activated carboxylic acid. While direct Fischer-Speier esterification on unprotected tyrosine can sometimes proceed with selectivity, it is often problematic[13][14]. The zwitterionic nature of free amino acids complicates their esterification, often requiring harsh conditions that can promote side reactions[15].

Preventative Strategies & Solutions:
  • Side-Chain Protection: This is the most effective and common strategy. Protecting the phenolic -OH group completely prevents O-acylation.

    • For Boc Chemistry: Use Boc-D-Tyr(Bzl)-OH . The benzyl ether is stable to the acidic conditions used for N-Boc deprotection but can be removed later[12].

    • For Fmoc Chemistry: Use Fmoc-D-Tyr(tBu)-OH . The tert-butyl ether is highly stable and resistant to the basic conditions of Fmoc deprotection, preventing O-acylation during subsequent steps in a larger synthesis[10][11].

  • Method Selection: If you must proceed without side-chain protection, the thionyl chloride method is often more selective for the carboxylic acid. This method converts the carboxylic acid to a highly reactive acyl chloride in situ, which then reacts rapidly with the alcohol solvent.

    • Protocol: Suspend D-tyrosine in the desired alcohol (e.g., methanol) at 0 °C. Slowly add thionyl chloride (SOCl₂) and allow the reaction to proceed. This method is effective for preparing simple methyl or ethyl esters[16].

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for D-tyrosinyl esterification, and what are their pros and cons?

A1: There are several common methods, each with distinct advantages and disadvantages regarding side reactions.

MethodDescriptionProsCons
Fischer-Speier Esterification Refluxing the amino acid in an alcohol with a strong acid catalyst (e.g., H₂SO₄, HCl)[17][18].Simple, inexpensive, uses common reagents.Equilibrium-limited; requires removal of water or large excess of alcohol[19]. Harsh conditions can increase racemization and other side reactions. Often gives low yields with amino acids[14].
Thionyl Chloride (SOCl₂) Method Reacting the amino acid with SOCl₂ in an alcohol solvent. The alcohol acts as both solvent and reactant[16].High-yielding for simple esters (methyl, ethyl). Forms a highly reactive acyl chloride intermediate, driving the reaction to completion.SOCl₂ is corrosive and moisture-sensitive. Reaction can be exothermic. May require subsequent neutralization steps[16].
Trimethylchlorosilane (TMSCl) Method Using TMSCl in an alcohol solvent at room temperature to facilitate esterification[20].Milder conditions than Fischer or SOCl₂ methods. Good to excellent yields. Simple workup.TMSCl is moisture-sensitive.
Carbodiimide Coupling (e.g., DCC, DIC) Activating the N-protected amino acid with a carbodiimide and then adding the alcohol, often with a catalyst like DMAP.Works well for bulky or complex alcohols. Milder than strong acid catalysis.Prone to racemization without additives[1][3]. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.
Q2: Do I always need to protect the α-amino group of D-tyrosine before esterification?

A2: It depends on the method. For Fischer, SOCl₂, or TMSCl methods, the reaction is performed under acidic conditions where the amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic and thus "protected" in situ, preventing N-acylation or other side reactions. However, for methods that use neutral or basic conditions, such as carbodiimide couplings, the α-amino group must be protected (e.g., with Boc or Fmoc) to prevent it from reacting[12].

Q3: How can I reliably monitor my reaction and analyze the final product for impurities?

A3: A multi-step analytical approach is best:

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the consumption of the starting material. It can also give a preliminary indication of major byproducts if they have different polarities[21].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the mass of your desired product and identifying the masses of any impurities, which can help diagnose specific side reactions (e.g., dityrosine formation)[22].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your purified ester and ensuring no unexpected modifications have occurred (e.g., N-methylation or O-acylation)[20][23].

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the definitive method for determining the enantiomeric purity of your final product and quantifying the extent of any racemization that may have occurred.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Unexpected Byproducts

This workflow guides the logical process of identifying and resolving issues when your reaction yields unexpected results.

TroubleshootingWorkflow Start Reaction Complete TLC Analyze by TLC Start->TLC SingleSpot Single Spot Observed? TLC->SingleSpot MS Analyze by LC-MS SingleSpot->MS Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No CorrectMass Correct Mass? MS->CorrectMass ChiralHPLC Analyze by Chiral HPLC CorrectMass->ChiralHPLC Yes MassError Incorrect or Multiple Masses CorrectMass->MassError No Purity Enantiomerically Pure? ChiralHPLC->Purity Success Product is Pure. Proceed. Purity->Success Yes Racemized Racemization Detected Purity->Racemized No IdentifyByproducts Identify Byproducts: - Oxidation (M+14, M*2-2) - O-Acylation (M+acyl) - Dimerization MultipleSpots->IdentifyByproducts MassError->IdentifyByproducts OptimizeRacemization Optimize to Prevent Racemization: - Use Hindered Base (Collidine) - Add Oxyma/HOBt - Lower Temperature Racemized->OptimizeRacemization OptimizeConditions Optimize Conditions: - Use Inert Atmosphere - Protect Side Chain - Check Reagent Purity IdentifyByproducts->OptimizeConditions

Caption: A decision workflow for troubleshooting D-tyrosinyl esterification.

Mechanism of Racemization via Oxazolone Formation

This diagram illustrates the key chemical pathway responsible for the loss of stereochemical integrity during peptide coupling and esterification reactions.

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway ActivatedAcid Activated D-Tyrosine Derivative (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate (Planar, Achiral at C=C) ActivatedAcid->Oxazolone Intramolecular Cyclization SuppressedIntermediate Less-Reactive Active Ester (e.g., Oxyma Ester) ActivatedAcid->SuppressedIntermediate Reaction with Oxyma/HOBt Enolate Enolate Form Oxazolone->Enolate Base-catalyzed Proton Abstraction RacemizedOxazolone Racemized Oxazolone Enolate->RacemizedOxazolone Reprotonation RacemizedProduct Racemized Ester Product RacemizedOxazolone->RacemizedProduct Alcoholysis DesiredProduct D-Tyrosinyl Ester (Stereochemically Pure) SuppressedIntermediate->DesiredProduct Alcoholysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of D-Tyrosinyl Ligands: A Molecular Docking Perspective

This guide provides a comprehensive analysis of the comparative binding affinity of D-tyrosinyl ligands using molecular docking techniques. It is intended for researchers, scientists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative binding affinity of D-tyrosinyl ligands using molecular docking techniques. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the evaluation and prioritization of chiral ligands. This document delves into the unique stereochemical advantages of D-tyrosine, presents a detailed case study on a therapeutically relevant target, and offers a robust, self-validating protocol for conducting similar in silico experiments.

Introduction: The Stereochemical Advantage of D-Tyrosine in Drug Design

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. D-amino acids were often relegated to the realms of bacteria and lower organisms. However, this view has been thoroughly upended. We now know that D-amino acids are present and functionally crucial in mammals, particularly in the central nervous system (CNS).[1] D-serine, for instance, is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neurotransmission.[2][3] This has opened a new frontier in drug discovery, challenging chemists to consider the "unnatural" stereoisomer as a key to unlocking novel therapeutic activities.

D-tyrosine and its derivatives are of particular interest. The unique spatial arrangement of the D-isomer can offer distinct advantages in ligand design, such as:

  • Novel Receptor Interactions: The altered stereochemistry can enable interactions with receptor pockets that are inaccessible to the corresponding L-isomer.

  • Increased Proteolytic Stability: Peptides incorporating D-amino acids are often resistant to degradation by endogenous proteases, leading to improved pharmacokinetic profiles.

  • Enhanced Specificity: The precise fit of a D-isomer may lead to higher selectivity for a specific receptor subtype over others.

Molecular docking is an indispensable computational method for exploring these possibilities.[4] It predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing a numerical score that estimates the strength of the interaction, typically in the form of a Gibbs Free Energy (ΔG).[5] While not a replacement for experimental validation, docking is a powerful, cost-effective tool for screening virtual libraries, prioritizing candidates, and generating hypotheses about structure-activity relationships (SAR).[4][5]

Case Study: Comparative Docking of D-Tyrosinyl Ligands Against Human D-Amino Acid Oxidase (hDAAO)

Rationale for Target Selection

To illustrate the principles of a comparative docking study, we have selected human D-amino acid oxidase (hDAAO) as our protein target. hDAAO is a FAD-containing flavoenzyme responsible for the oxidative deamination and subsequent degradation of neutral D-amino acids, including D-serine.[6][7][8] In the brain, hDAAO activity tightly regulates the levels of D-serine, thereby modulating NMDA receptor function.[9][10] Dysfunction in this pathway has been linked to neuropsychiatric disorders like schizophrenia.[11][12][13] Consequently, inhibitors of hDAAO are being actively pursued as a therapeutic strategy to enhance D-serine levels and restore normal NMDA receptor activity.[12][13] This makes hDAAO an excellent and clinically relevant target for assessing the binding of D-tyrosinyl-based potential inhibitors.

Ligand Selection

For this guide, we will compare the binding affinity of a small, representative set of D-tyrosinyl ligands. This hypothetical series allows us to explore how minor chemical modifications can influence binding affinity and interactions within the hDAAO active site.

  • Ligand 1 (L1): D-Tyrosine (the parent molecule)

  • Ligand 2 (L2): N-acetyl-D-tyrosine (introduces an acetyl group on the amine)

  • Ligand 3 (L3): O-allyl-D-tyrosine (modifies the phenolic hydroxyl group)[14]

  • Ligand 4 (L4): 2',6'-dimethyl-D-tyrosine (adds steric bulk to the phenyl ring)[15]

These modifications test the sensitivity of the binding pocket to changes in hydrogen bonding capacity, steric bulk, and overall hydrophobicity.

Detailed Protocol: A Step-by-Step Workflow for Comparative Molecular Docking

This protocol outlines a self-validating workflow for performing a comparative docking study using widely accepted methodologies and software. The causality behind key steps is explained to provide a deeper understanding of the process.

Step 1: Receptor Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains water molecules, co-factors, and potentially other ligands that must be handled. It also lacks hydrogen atoms, which are critical for calculating interactions. This preparation phase ensures a clean, chemically correct receptor model.

  • Obtain Crystal Structure: Download the 3D crystal structure of human DAAO. A suitable entry from the PDB is 2E48 , which is complexed with a benzoate inhibitor.

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro, remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components. Retain the essential FAD cofactor, as it is integral to the enzyme's structure and function.[6]

  • Add Hydrogens and Assign Charges: Use a dedicated tool (e.g., the Protein Preparation Wizard in Maestro or the pdb2pqr server) to add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). This step also assigns partial atomic charges using a standard force field like OPLS_2005 or AMBER.[16]

  • Minimize the Structure: Perform a brief, constrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the hydrogen addition step, resulting in a more realistic, low-energy conformation.

Step 2: Ligand Preparation

Causality: Ligands must be converted from a 2D representation to a low-energy 3D conformation. They also need correct protonation states and atomic charges assigned to ensure accurate calculation of electrostatic and van der Waals interactions.

  • Generate 2D Structures: Draw the four D-tyrosinyl ligands (L1-L4) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize: Use a program like Schrödinger's LigPrep or Open Babel to generate a low-energy 3D conformation for each ligand. This process explores torsional angles and ring conformations to find a stable structure.

  • Generate Ionization States: Determine the likely protonation states of each ligand at the target physiological pH (7.4). For D-tyrosine, this will typically result in a zwitterionic form.

  • Assign Charges: Assign partial atomic charges to each ligand atom using a suitable force field.

Step 3: Docking Simulation and Grid Generation

Causality: The docking algorithm needs a defined search space (the "grid box") within which to place and evaluate the ligand poses. The size and location of this box are critical; it must be large enough to encompass the entire binding site but small enough to focus the computational effort efficiently.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file (in this case, the benzoate in 2E48).

  • Generate the Receptor Grid: Using the docking software (e.g., Glide, AutoDock Vina), generate a grid box centered on the defined binding site. A typical size is a 20Å cube, which is sufficient to allow the ligands to rotate and translate freely within the active site.

  • Execute Docking: Run the docking simulation for each of the four prepared ligands against the prepared receptor grid. It is advisable to use a standard precision (SP) or extra precision (XP) mode, which balances speed and accuracy.[17][18] The software will generate a set of possible binding poses for each ligand and rank them using a scoring function.

Step 4: Post-Docking Analysis and Visualization

Causality: The output of a docking run is a set of poses and scores. This step involves analyzing these results to understand the structural basis for the predicted binding affinities and to identify key molecular interactions.

  • Examine Docking Scores: Extract the best docking score (e.g., GlideScore or AutoDock Vina's binding affinity in kcal/mol) for each ligand. A more negative score generally indicates a more favorable predicted binding affinity.[18][19]

  • Visualize Binding Poses: Load the receptor-ligand complexes into a molecular viewer. Analyze the top-ranked pose for each ligand.

  • Identify Key Interactions: Investigate the non-covalent interactions between each ligand and the receptor. Look for:

    • Hydrogen Bonds: Identify specific amino acid residues that act as H-bond donors or acceptors.

    • Hydrophobic Interactions: Note contacts with non-polar residues.

    • Pi-Pi Stacking: Look for interactions between the ligand's aromatic ring and aromatic residues like Tyr, Phe, or Trp.

    • Ionic Interactions: Identify salt bridges between charged groups on the ligand and receptor.

Step 5: Validation of the Docking Protocol

Causality: A docking protocol must be validated to ensure it can reliably reproduce known binding modes. This step builds confidence that the predictions for novel ligands are trustworthy.[20]

  • Re-docking: The most common validation method is "re-docking".[21][22] Take the co-crystallized ligand that was removed in Step 1 (benzoate from 2E48), prepare it as in Step 2, and dock it back into the receptor's active site using the exact same protocol.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal structure pose.[20][23]

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[4][23]

Results and Discussion: Analyzing the Binding Affinities

The docking results are summarized below. The scores are illustrative and represent what might be expected from such a study.

Quantitative Comparison of Binding Energies
Ligand IDLigand NameDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
L1 D-Tyrosine-7.8Tyr228, Arg283, Gly313
L2 N-acetyl-D-tyrosine-8.5Tyr228, Arg283, Gly313, Leu51
L3 O-allyl-D-tyrosine-7.1Arg283, Gly313
L4 2',6'-dimethyl-D-tyrosine-6.9Arg283, Leu51
Qualitative Analysis and SAR Insights
  • N-acetyl-D-tyrosine (L2) shows the most favorable docking score. The analysis of its binding pose might reveal that the acetyl group forms an additional hydrophobic interaction with a residue like Leu51, while still preserving the crucial salt bridge between the ligand's carboxylate and the guanidinium group of Arg283, a key interaction for substrate recognition in DAAO.

  • D-Tyrosine (L1) serves as a strong baseline, forming the expected key interactions within the active site, including hydrogen bonds with the catalytic Tyr228 and the salt bridge with Arg283.

  • O-allyl-D-tyrosine (L3) has a reduced score. This suggests that the phenolic hydroxyl group of tyrosine is important for binding, likely forming a critical hydrogen bond that is lost upon allylation.

  • 2',6'-dimethyl-D-tyrosine (L4) shows the least favorable score. The addition of bulky methyl groups on the phenyl ring likely introduces a steric clash with the protein backbone or side chains, preventing the ligand from achieving an optimal binding conformation. This highlights a potential lack of space in that sub-pocket of the active site.

This analysis, combining quantitative scores with qualitative structural observations, provides actionable insights for the next cycle of ligand design. For example, a medicinal chemist might focus on modifying the N-terminus while avoiding bulky substitutions on the phenyl ring.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the comparative docking protocol described above.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis p1 1. Obtain Receptor (PDB: 2E48) p2 2. Receptor Preparation (Clean, Add H+, Minimize) p1->p2 e1 4. Define Binding Site & Generate Grid p2->e1 p3 3. Ligand Preparation (2D->3D, Ionize, Minimize) e2 5. Dock Ligands (L1, L2, L3, L4) p3->e2 e1->e2 v1 5a. Validation: Re-dock Crystallographic Ligand e2->v1 a1 6. Compare Docking Scores e2->a1 v2 5b. Calculate RMSD (< 2.0 Å) v1->v2 a2 7. Analyze Binding Poses & Key Interactions a1->a2 a3 8. Derive SAR Insights a2->a3

Caption: Workflow for a comparative molecular docking study.

Bridging the Gap: From In Silico to In Vitro

It is imperative to recognize the limitations of molecular docking. The scoring functions used are approximations of the complex biophysical reality of molecular recognition.[24] They are powerful for ranking and prioritization but should not be interpreted as yielding absolute binding affinities.[5]

Therefore, the insights generated from this or any docking study must be treated as experimentally testable hypotheses. The top-ranked compounds should be synthesized or acquired and their activity confirmed using experimental techniques, such as:

  • Enzyme Inhibition Assays: To determine the IC50 or Ki values for the hDAAO inhibitors.

  • Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters (ΔH, ΔS, and Kd) of binding.

  • Surface Plasmon Resonance (SPR): To measure the on- and off-rates (ka, kd) of the ligand-receptor interaction.

Conclusion

This guide demonstrates that comparative molecular docking is a potent and insightful tool for evaluating the binding affinity of chiral ligands like D-tyrosine derivatives. By following a structured, self-validating protocol, researchers can efficiently screen and prioritize compounds, understand the structural basis of their interactions, and generate robust hypotheses that accelerate the drug discovery process. The case study against hDAAO highlights how subtle changes in a D-tyrosinyl scaffold can lead to significant differences in predicted binding affinity, providing a clear rationale for subsequent experimental validation. By integrating these computational methods early in the design-make-test-analyze cycle, research teams can navigate the complexities of chiral drug design with greater confidence and efficiency.

References

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5. [Link]

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. National Center for Biotechnology Information. [Link]

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed. [Link]

  • Kastritis, P. G., & Bonvin, A. M. J. J. (2016). Predicting Protein-Protein Binding Affinity by In silico Docking. JSciMed Central. [Link]

  • D'Aniello, A. (2007). D-Amino Acids as Putative Neurotransmitters: Focus on D-Serine. ResearchGate. [Link]

  • Balu, D. T., & Coyle, J. T. (2020). Advances in D-Amino Acids in Neurological Research. MDPI. [Link]

  • Arshad, W., & Abbasi, K. (2020). ISLAND: in-silico proteins binding affinity prediction using sequence information. BMC Bioinformatics, 21(1), 534. [Link]

  • Wikipedia contributors. (2023). D-amino acid oxidase. Wikipedia. [Link]

  • Homeyer, N., & Gohlke, H. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]

  • Wang, C., Zhang, Y. Machine learning methods for protein-protein binding affinity prediction in protein design. Front. Bioinform.[Link]

  • Molla, G., & Pollegioni, L. (2016). Structure-function relationships in human D-amino acid oxidase. ResearchGate. [Link]

  • Pollegioni, L., & D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Como School of Advanced Studies. [Link]

  • Sweedler Lab. D-Amino Acids. University of Illinois Urbana-Champaign. [Link]

  • Imrie, F., Bradley, A. R., & Deane, C. M. (2023). From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. Journal of Chemical Information and Modeling, 63(23), 7283-7294. [Link]

  • Ali, S., Mohammad, A., & Kamal, M. A. (2013). Structural, phylogenetic and docking studies of D-amino acid oxidase activator (DAOA), a candidate schizophrenia gene. Bioinformation, 9(1), 23-30. [Link]

  • Daws, S. C., & Gould, G. G. (2011). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Journal of Neuroscience Methods, 196(2), 177-193. [Link]

  • Baxter, C. A., Murray, C. W., & Clark, D. E. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(4), 1549-1559. [Link]

  • Salo-Ahen, O. M. H., Al-Saih, M., & Ghafoor, S. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design, 31(1), 1-16. [Link]

  • Zhang, Y., et al. (2021). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ResearchGate. [Link]

  • Perez, J. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Guterres, H., & Im, W. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(16), 6077-6091. [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2212-2224. [Link]

  • Harris, S. A., & Gavathiotis, E. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics, 10(4), 312-320. [Link]

  • Lee, T. S., et al. (2026). Benchmarking docking protocols on predicting alternative binding modes. ChemRxiv. [Link]

  • Schrödinger. Docking and scoring. Schrödinger. [Link]

  • Park, J., et al. (2018). D-tyrosine Negatively Regulates Melanin Synthesis by Competitively Inhibiting Tyrosinase Activity. Pigment Cell & Melanoma Research, 31(3), 374-383. [Link]

  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 13(6), e0198990. [Link]

  • Gentile, F., et al. (2020). A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. International Journal of Molecular Sciences, 21(11), 3863. [Link]

  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. Patsnap. [Link]

  • Aldrich, L. N., et al. (2014). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Organic Letters, 16(16), 4244-4247. [Link]

  • Google Patents. (2007). Method for preparing D-tyrosine by enzyme method.
  • Mishra, A., & Dey, S. (2020). Comparative binding affinity of different ligands with receptors. ResearchGate. [Link]

  • Singh, S., & Singh, S. (2019). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 9(12), 058-065. [Link]

  • Taylor & Francis. Binding affinity – Knowledge and References. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2016). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. Scholars Research Library. [Link]

  • Singh, S. K., & Singh, S. K. (2011). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-tyrosinyl
Reactant of Route 2
D-tyrosinyl
© Copyright 2026 BenchChem. All Rights Reserved.